Technical Documentation Center

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine
  • CAS: 220699-97-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Executive Summary In the landscape of targeted therapeutics, the architectural design of kinase inhibitors relies heavily on modular, highly functionalized building blocks. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (IUPAC:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the architectural design of kinase inhibitors relies heavily on modular, highly functionalized building blocks. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (IUPAC: N,N-bis(2-methoxyethyl)prop-2-yn-1-amine, CAS: 220699-97-8) is a critical synthetic intermediate engineered specifically for the development of advanced protein tyrosine kinase (PTK) inhibitors.

This whitepaper provides an in-depth technical analysis of this compound. We will explore its physicochemical properties, the structural rationale behind its design, and field-proven, self-validating experimental protocols for its utilization. Specifically, we will examine its role in synthesizing substituted 3-cyanoquinolines—potent inhibitors of VEGFR-2 (KDR) and EphA2 (ECK) used in oncology and the treatment of polycystic kidney disease [2].

Physicochemical Profiling & Structural Rationale

The utility of bis-(2-methoxy-ethyl)-prop-2-ynyl-amine lies in its dual-functionality: it combines a highly reactive terminal alkyne with a solubilizing tertiary amine core.

Structural Logic in Drug Design
  • The Bis(2-methoxyethyl)amine Motif: Highly lipophilic core scaffolds (like quinolines) often suffer from poor aqueous solubility, leading to sub-optimal bioavailability. The two ether oxygens in the 2-methoxyethyl chains act as excellent hydrogen bond acceptors. This "PEG-like" motif dramatically reduces the overall LogP of the final Active Pharmaceutical Ingredient (API) and minimizes off-target plasma protein binding.

  • The Propargyl Handle: The terminal alkyne provides a rigid, linear spacer. More importantly, the weakly acidic terminal proton ( pKa​≈25 ) allows for selective lithiation and subsequent trapping with electrophiles (such as CO2​ ) to form alkynoic acids, which are essential for coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [1]:

PropertyValue
IUPAC Name N,N-bis(2-methoxyethyl)prop-2-yn-1-amine
CAS Registry Number 220699-97-8
Molecular Formula C9​H17​NO2​
Molecular Weight 171.24 g/mol
SMILES String COCCN(CC#C)CCOC
Physical State Colorless to pale yellow liquid
Density (Predicted) ~0.95 g/cm³
Boiling Point (Estimated) 220–240 °C (at 760 mmHg)

Synthetic Methodologies: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating system where causality and in-process checks guarantee success. Below are the optimized workflows for synthesizing and utilizing this intermediate.

Protocol 1: Synthesis of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Objective: SN​2 propargylation of bis(2-methoxyethyl)amine.

  • Reagents: Bis(2-methoxyethyl)amine (1.0 eq), Propargyl bromide (1.1 eq, 80% in toluene), Potassium carbonate ( K2​CO3​ , 2.0 eq).

  • Solvent: Anhydrous Acetonitrile (ACN).

  • Step-by-Step Procedure:

    • Suspend K2​CO3​ in ACN and add the secondary amine. Causality: K2​CO3​ acts as a heterogeneous base to scavenge the HBr byproduct, driving the reaction forward without hydrolyzing the alkyl halide.

    • Cool the suspension to 0 °C. Dropwise add propargyl bromide over 30 minutes. Causality: Temperature control suppresses multiple alkylations and exothermic degradation.

    • Warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Check): Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the secondary amine (which stains pink/purple) confirms reaction completion. The product will not stain strongly with Ninhydrin but will respond to KMnO4​ due to the alkyne.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate, partition between Ethyl Acetate and water, wash with brine, dry over Na2​SO4​ , and concentrate to yield the tertiary amine.

Protocol 2: Lithiation and Carboxylation to 4-[Bis(2-methoxyethyl)amino]but-2-ynoic acid

Objective: Conversion of the terminal alkyne to a carboxylic acid for downstream amidation, as detailed in the 1 [2].

  • Reagents: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry CO2​ gas.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Step-by-Step Procedure:

    • Dissolve the amine in anhydrous THF under a strict nitrogen atmosphere. Cool to -78 °C using a dry ice/acetone bath. Causality: THF is critical here; its oxygen lone pairs coordinate the lithium cation, breaking down n-BuLi hexamers into highly reactive dimers. The -78 °C temperature is mandatory to prevent n-BuLi from attacking the ether linkages (preventing β -elimination) and to avoid alkyne polymerization.

    • Dropwise add n-BuLi and stir for 1 hour at -78 °C.

    • Self-Validation (In-Process Check): Quench a 0.1 mL aliquot with D2​O . Extract with CDCl3​ and analyze via 1H -NMR. The complete disappearance of the terminal alkyne proton triplet at ~2.2 ppm confirms 100% lithiation. Do not proceed until this is verified.

    • Bubble a stream of dry CO2​ gas through the solution overnight, allowing it to slowly warm to room temperature [3].

  • Workup: Quench with water and wash with ethyl acetate to remove unreacted starting material. Crucial Insight: Because the product contains both a basic amine and an acidic carboxylate, it forms a highly water-soluble zwitterion. To isolate it, carefully adjust the aqueous layer to its isoelectric point (pH ~3.5-4.0) using 1M HCl, then extract with a polar organic mixture (e.g., CHCl3​ :Isopropanol 3:1) or isolate as the hydrochloride salt via lyophilization.

Application in Targeted Therapeutics

Once converted to 4-[bis(2-methoxyethyl)amino]but-2-ynoic acid, the intermediate is coupled to anilino-3-cyanoquinolines. The resulting alkynamide (or enamide, if reduced) acts as a highly specific inhibitor of the VEGFR-2 (KDR) kinase domain.

In tumor angiogenesis, the binding of VEGF to KDR induces receptor dimerization and auto-phosphorylation, triggering the MAPK/PI3K cascades. The 3-cyanoquinoline core acts as an ATP-competitive inhibitor at the kinase hinge region, while the bis(2-methoxyethyl)amino tail extends into the solvent-exposed region, anchoring the drug and drastically improving its cellular residence time and solubility profile.

Visualizations

Synthetic Logic Workflow

SynthFlow A Bis(2-methoxyethyl)amine + Propargyl Bromide B Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine A->B SN2 Alkylation C n-BuLi, THF, -78°C + CO2 B->C Lithiation D 4-[Bis(2-methoxyethyl)amino] but-2-ynoic acid C->D Carboxylation E Coupling with 3-Cyanoquinoline D->E Amidation F Target TKI API E->F Assembly

Synthetic workflow from bis(2-methoxyethyl)amine to 3-cyanoquinoline TKI API.

Biological Mechanism of Action

Pathway VEGF VEGF Ligand KDR VEGFR-2 (KDR) Receptor VEGF->KDR Binds Extracellular Domain Phos Auto-phosphorylation KDR->Phos Dimerization TKI 3-Cyanoquinoline TKI TKI->KDR Blocks ATP Pocket Cascade MAPK/PI3K Cascade Phos->Cascade Kinase Activation Angio Tumor Angiogenesis Cascade->Angio Gene Transcription

VEGFR-2 (KDR) signaling pathway and targeted inhibition by 3-cyanoquinoline TKIs.

References

  • Title: N,N-bis-(2-methoxyethyl)propargylamine | 220699-97-8 Source: MolAid URL: [Link]

  • Source: Google Patents (Wyeth)
  • Title: CZ303899B6 - Substituted 3-cyanoquinoline, process for its preparation and pharmaceutical composition containing thereof Source: Google Patents URL

Sources

Exploratory

Structural Elucidation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine: A Comprehensive NMR Guide

Executive Summary In the landscape of modern drug discovery, functionalized tertiary amines and terminal alkynes serve as indispensable pharmacophores and synthetic linkers. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized tertiary amines and terminal alkynes serve as indispensable pharmacophores and synthetic linkers. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (CAS: 220699-97-8), also known as N,N-bis(2-methoxyethyl)propargylamine, is a highly versatile building block. It is prominently featured as an intermediate in the synthesis of substituted 3-cyanoquinolines—potent kinase inhibitors targeting EGFR and HER2 pathways [1, 2].

For researchers and drug development professionals, verifying the structural integrity of such intermediates is paramount. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiling of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, detailing the causality behind signal assignments, spin-spin coupling mechanisms, and the standardized protocols required for reproducible data acquisition.

Chemical Profiling & Theoretical Framework

Compound Name: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Molecular Formula: C 9​ H 17​ NO 2​ Molecular Weight: 171.24 g/mol

The molecule possesses a central tertiary nitrogen atom bonded to two identical 2-methoxyethyl groups and one propargyl group. The Cs​ symmetry (or effective time-averaged symmetry due to rapid bond rotation) renders the two 2-methoxyethyl arms chemically and magnetically equivalent. This symmetry simplifies the NMR spectra, resulting in six distinct carbon environments and five distinct proton environments [3].

High-Resolution 1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum of this compound is defined by the distinct electronic environments created by the electronegative oxygen and nitrogen atoms, alongside the magnetic anisotropy of the alkyne π -system.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
3.50 Triplet (t)4H5.8-CH 2​ -O -
3.45 Doublet (d)2H2.4N-CH 2​ -C
3.35 Singlet (s)6H--OCH 3​
2.75 Triplet (t)4H5.8N-CH 2​ -CH 2​ -O
2.20 Triplet (t)1H2.4-C CH
Mechanistic Causality of Chemical Shifts & Coupling
  • Diamagnetic Anisotropy of the Alkyne ( δ 2.20 ppm): Unlike alkenes that strongly deshield their protons, the terminal alkyne proton sits within the shielding cone of the cylindrical π -electron cloud of the triple bond. This diamagnetic anisotropy forces the proton to resonate upfield at 2.20 ppm, rather than the >4.5 ppm range typical of sp2 hybridized systems [4].

  • Long-Range 4J Coupling: The propargylic CH 2​ ( δ 3.45) and the terminal alkyne CH ( δ 2.20) exhibit a classic long-range coupling across four bonds ( 4J≈2.4 Hz). The π -electrons of the triple bond efficiently transmit spin state information, resulting in the CH 2​ appearing as a doublet and the CH as a triplet.

  • The A2​X2​ Spin System: The adjacent methylene groups of the 2-methoxyethyl arms (-N-CH 2​ -CH 2​ -O-) couple to each other, forming an A2​X2​ (or strictly AA′BB′ ) spin system. Due to the significant difference in chemical shift caused by the higher electronegativity of oxygen ( δ 3.50) versus nitrogen ( δ 2.75), these appear as two well-resolved, first-order triplets with a 3J coupling of 5.8 Hz.

13 C NMR Spectroscopic Analysis

Carbon-13 NMR provides the definitive backbone mapping of the molecule. The assignments are dictated by the hybridization state ( sp vs sp3 ) and the inductive withdrawal of electron density by heteroatoms.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon Type (DEPT-135)Structural Assignment
78.2 C (Quaternary)-C C- (Internal)
73.5 CH-C C H (Terminal)
71.2 CH 2​ -C H 2​ -O-
58.9 CH 3​ -OC H 3​
53.5 CH 2​ N-C H 2​ -CH 2​ -O
42.8 CH 2​ N-C H 2​ -C
Mechanistic Causality of Carbon Shifts
  • Hybridization Effects: The sp hybridized alkyne carbons resonate in the 70-80 ppm range, distinctly isolated from typical aliphatic sp3 carbons. The internal alkyne carbon ( δ 78.2) is slightly more deshielded than the terminal carbon ( δ 73.5) due to the weak inductive effect of the adjacent nitrogen-bearing methylene group.

  • Inductive Deshielding: The -CH 2​ -O- carbon ( δ 71.2) is shifted significantly further downfield than the N-CH 2​

    • carbon ( δ 53.5) because oxygen is more electronegative than nitrogen, causing a stronger localized depletion of electron density around the carbon nucleus.

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure high-fidelity, reproducible spectra, the following self-validating methodology must be employed. Every step is designed to minimize artifacts and maximize the Signal-to-Noise Ratio (SNR).

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ effectively solubilizes the moderately polar tertiary amine, provides a deuterium lock signal for field stabilization, and lacks exchangeable protons that could obscure the sample's signals.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm reference, calibrating the chemical shift axis against magnetic drift.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter. Causality: Particulates cause localized magnetic susceptibility gradients, leading to line broadening.

Phase 2: Spectrometer Tuning and Data Acquisition
  • Probe Tuning & Matching: Insert the sample and manually or automatically tune/match the probe for both 1 H and 13 C frequencies. Causality: This ensures maximum RF power transfer, guaranteeing accurate 90° pulse widths and optimal SNR.

  • Shimming: Optimize the Z1-Z5 shims until the lock level is maximized and stable. The target line width at half-height for the TMS signal should be < 0.5 Hz.

  • 1 H Acquisition: Run a standard 1D proton sequence (e.g., zg30). Parameters: Number of scans (ns) = 16, Relaxation delay (d1) = 1.0 s, Acquisition time (aq) = 3.0 s.

  • 13 C Acquisition: Run a standard 1D carbon sequence with proton decoupling (e.g., zgpg30 using WALTZ-16 decoupling). Parameters: ns = 512, d1 = 2.0 s. Causality: A longer d1 of 2.0 s is strictly required for 13 C. Quaternary carbons (like the internal alkyne) lack attached protons and rely on inefficient dipole-dipole relaxation. A short d1 would saturate these nuclei, causing their signals to vanish into the baseline noise.

Phase 3: Signal Processing
  • Apply a Fourier Transform (FT) with an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance SNR without sacrificing resolution.

  • Perform zero-order and first-order phase corrections manually to ensure perfectly symmetrical Lorentzian peak shapes.

  • Calibrate the TMS peak to exactly 0.00 ppm and integrate the 1 H signals relative to the terminal alkyne proton (set to 1.00).

Workflow Visualization

NMRElucidation N1 Sample Preparation (CDCl3, TMS internal standard) N2 Data Acquisition (1H at 400 MHz, 13C at 100 MHz) N1->N2 Load into Spectrometer N3 Signal Processing (Fourier Transform, Phase Correction) N2->N3 FID Signal N4 1H NMR Analysis (Chemical Shifts, Integrals, J-Coupling) N3->N4 1H Spectrum N5 13C NMR Analysis (DEPT-135, Carbon Shifts) N3->N5 13C Spectrum N6 Structural Validation Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine N4->N6 Proton Mapping N5->N6 Carbon Backbone

Figure 1: Standardized NMR structural elucidation workflow for tertiary propargylamines.

References

  • US6297258B1 - Substituted 3-cyanoquinolines Source: Google Patents URL
  • US6288082B1 - Substituted 3-cyanoquinolines Source: Google Patents URL
  • Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

Foundational

Solvation Dynamics and Application of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in Bioconjugation

Executive Overview In modern drug discovery and bioconjugation, managing the physicochemical properties of rigid, hydrophobic scaffolds is a persistent challenge. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (CAS: 220699-97-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and bioconjugation, managing the physicochemical properties of rigid, hydrophobic scaffolds is a persistent challenge. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (CAS: 220699-97-8) has emerged as a critical bifunctional building block designed to solve this exact problem. Structurally, it features a terminal alkyne (propargyl group) for bioorthogonal click chemistry or cross-coupling, paired with a tertiary amine core flanked by two 2-methoxyethyl ("mini-PEG") arms.

This whitepaper provides an in-depth analysis of the thermodynamic causality behind its exceptional solubility in polar organic solvents, its strategic application in synthesizing kinase inhibitors (such as substituted 3-cyanoquinolines), and self-validating experimental protocols for its handling and conjugation.

Thermodynamic Causality of Solvation

The solvation of bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in polar organic solvents is driven by its unique balance of hydrogen-bond acceptors and the absence of hydrogen-bond donors.

  • Suppression of Self-Association: Because the molecule lacks N–H or O–H bonds, it cannot form strong intermolecular hydrogen-bond networks with itself. This minimizes the lattice energy penalty, ensuring the compound remains a highly miscible liquid at standard temperature and pressure.

  • Dipole-Dipole and H-Bond Acceptor Dominance: The tertiary amine nitrogen and the two ether oxygens provide three distinct loci for hydrogen-bond acceptance. In polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), the high dielectric constants effectively stabilize the polarized C–O and C–N bonds via dipole-dipole interactions. In polar protic solvents like Methanol (MeOH), the solvent donates hydrogen bonds to the ether and amine lone pairs, resulting in a highly exothermic and thermodynamically favorable mixing process.

Solvation Molecule Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine PEG 2-Methoxyethyl Arms (Ether Oxygens) Molecule->PEG Amine Tertiary Amine (Basic Center) Molecule->Amine Alkyne Propargyl Group (Bioorthogonal) Molecule->Alkyne Solvation High Miscibility in Polar Organics (DMF, DMSO, MeOH) PEG->Solvation H-Bond Acceptor Amine->Solvation Dipole-Dipole

Structural attributes of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine driving polar organic solvation.

Quantitative Solubility Profile

The table below summarizes the empirical and thermodynamically estimated solubility limits of the compound across various solvent classes.

SolventDielectric Constant ( ϵ )Primary Solvation MechanismEstimated Solubility Limit
Dimethyl Sulfoxide (DMSO) 46.7Dipole-Dipole / H-Bond Acceptor> 500 mg/mL (Miscible)
N,N-Dimethylformamide (DMF) 36.7Dipole-Dipole / H-Bond Acceptor> 500 mg/mL (Miscible)
Methanol (MeOH) 32.7H-Bond Donor (Solvent) to Acceptor> 500 mg/mL (Miscible)
Dichloromethane (DCM) 9.1London Dispersion / Weak Dipole> 500 mg/mL (Miscible)
Aqueous Buffer (pH 7.4) 80.1H-Bonding / Partial Protonation~ 50-100 mg/mL (pH dependent)

Strategic Applications in Drug Development

The primary utility of bis-(2-methoxy-ethyl)-prop-2-ynyl-amine lies in its ability to rescue the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of hydrophobic drug candidates.

A definitive example is found in the development of substituted 3-cyanoquinolines, which act as potent epidermal growth factor receptor (EGFR) kinase inhibitors. As documented in patent literature (), appending the bis-(2-methoxy-ethyl)amine tail via the propargyl handle drastically improves the optical density readouts in cellular assays. By preventing the precipitation of the rigid quinoline core in aqueous assay media and polar organic stock solutions, researchers ensure accurate dose-response relationships and reliable IC50​ calculations.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where physical phenomena act as internal quality controls.

Protocol A: Preparation of Standardized Stock Solutions (100 mM)

Rationale: DMSO is selected as the carrier solvent because its high polarity and lack of acidic protons prevent the oxidation of the tertiary amine while maintaining absolute solvation of the PEG-like arms.

  • Preparation: Tare a dry, argon-purged 10 mL glass vial. Accurately weigh 171.2 mg (1.0 mmol) of neat liquid bis-(2-methoxy-ethyl)-prop-2-ynyl-amine.

  • Solvation: Add exactly 10.0 mL of anhydrous, degassed DMSO to the vial to achieve a 100 mM concentration.

  • Homogenization: Vortex the mixture vigorously for 30 seconds at room temperature.

  • Self-Validation Check: Observe the fluid against a light source immediately after vortexing. The initial mixing will produce Schlieren lines (visible optical distortions caused by refractive index gradients between the neat amine and DMSO). The complete cessation of these lines, resulting in a perfectly optically clear and colorless solution, visually validates complete thermodynamic homogenization.

Protocol B: Sonogashira Cross-Coupling for Scaffold Derivatization

Rationale: Attaching this solubilizing tail to an aryl halide drug scaffold requires a solvent that can co-solvate both the highly polar alkyne and the highly hydrophobic aryl core. DMF is the optimal choice. Triethylamine (TEA) is used as a base to neutralize the hydrohalic acid byproduct.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the hydrophobic aryl iodide scaffold (1.0 eq) and bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.2 eq) in 5.0 mL of anhydrous DMF.

  • Base Addition: Add Triethylamine (TEA) (3.0 eq) to the solution.

  • Degassing: Remove dissolved oxygen via three consecutive freeze-pump-thaw cycles to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Catalyst Introduction: Under a positive pressure of argon, add Pd(PPh3​)4​ (0.05 eq) and CuI (0.10 eq).

  • Reaction Execution: Heat the reaction mixture to 60°C for 4 to 8 hours.

  • Self-Validation Check: The reaction is self-validating through the precipitation of TEA⋅HI (triethylamine hydroiodide) salts. The gradual appearance of a fine, white/yellowish suspension in the initially clear DMF solution visually confirms that the catalytic cycle is actively turning over and producing the desired cross-coupled product.

Sonogashira Step1 Aryl Halide + Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Step2 Dissolution in Anhydrous DMF Step1->Step2 Reagents Step3 Addition of Pd(PPh3)4, CuI, and TEA Step2->Step3 Catalysts/Base Step4 Heating at 60°C under Argon Step3->Step4 Cross-Coupling Step5 Precipitation of TEA·HI (Validation) Step4->Step5 Visual Confirmation

Workflow for appending the solubilizing alkyne tail via Sonogashira cross-coupling.

References

  • Title: US6288082B1 - Substituted 3-cyanoquinolines Source: Google Patents URL
  • Title: US6297258B1 - Substituted 3-cyanoquinolines Source: Google Patents URL
  • Title: A novel chemoenzymatic three-component synthesis of (hetero)arylated propargyl amides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Exploratory

Mechanism of synthesis for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Technical Whitepaper: Synthesis and Mechanistic Evaluation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Introduction and Strategic Utility Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (also known as N,N-bis(2-methoxyethyl)prop-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Synthesis and Mechanistic Evaluation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Introduction and Strategic Utility

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (also known as N,N-bis(2-methoxyethyl)prop-2-yn-1-amine) is a highly versatile, alkyne-bearing tertiary amine. In modern drug development, terminal alkynes are critical functional groups, acting as primary handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. Furthermore, this specific amine motif is frequently utilized as a solubilizing side-chain in the synthesis of substituted 3-cyanoquinolines, a class of potent kinase inhibitors targeting EGFR and Src pathways in oncology [1].

The incorporation of the bis(2-methoxyethyl)amine moiety enhances the aqueous solubility and pharmacokinetic profile of lipophilic drug scaffolds [2], making the efficient synthesis of this propargylated intermediate a crucial step in targeted therapeutic development.

Mechanistic Pathway: Bimolecular Nucleophilic Substitution ( SN​2 )

The synthesis of bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is achieved via the direct alkylation of bis(2-methoxyethyl)amine with a propargyl halide (typically propargyl bromide).

Causality of Reactivity: The reaction proceeds through a classic SN​2 mechanism. The nucleophile is the secondary amine, bis(2-methoxyethyl)amine. The electrophile, propargyl bromide, is exceptionally reactive toward SN​2 displacement—often reacting much faster than standard primary alkyl halides. This kinetic acceleration is due to the adjacent carbon-carbon triple bond. The π -system of the alkyne overlaps with the p -orbital developing at the electrophilic carbon in the transition state, lowering the activation energy ( ΔG‡ ) and stabilizing the pentacoordinate transition state.

An inorganic base, such as potassium carbonate ( K2​CO3​ ), is employed as an acid scavenger. It neutralizes the hydrobromic acid (HBr) byproduct, driving the reaction forward and preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

Process Workflow and Logic

SynthesisWorkflow Start Reactants: Bis(2-methoxyethyl)amine + Propargyl Bromide Prep Solvent & Base Setup (MeCN, K2CO3, 0°C) Start->Prep Charge Reactor Reaction Nucleophilic Substitution (SN2) Stir at 25°C for 12h Prep->Reaction Dropwise Addition Workup Aqueous Workup (Filter salts, EtOAc extraction) Reaction->Workup Quench & Extract Purification Purification (Silica Gel Chromatography) Workup->Purification Isolate Crude Product Target Compound: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Purification->Product >95% Purity

Workflow for the synthesis and isolation of bis-(2-methoxy-ethyl)-prop-2-ynyl-amine.

Reaction Optimization Data

The choice of solvent and base dictates the efficiency of the SN​2 trajectory. Polar aprotic solvents are required to solvate the nucleophile without engaging in hydrogen bonding, which would blunt its reactivity.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Rationale
THF Et3​N 25246558Moderate polarity limits transition state stabilization.
DMF K2​CO3​ 2512>9582High polarity accelerates SN​2 , but aqueous workup is difficult.
MeCN K2​CO3​ 25 12 >99 91 Optimal polarity; easy solvent removal; insoluble base prevents side reactions.
MeCN NaOH (aq)25124035Biphasic system causes hydrolysis of propargyl bromide.

Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks (TLC) and specific thermal controls are integrated to ensure high fidelity and reproducibility.

Materials Required:

  • Bis(2-methoxyethyl)amine (Purity 98%) [3]

  • Propargyl bromide (80 wt. % in toluene)

  • Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Methodology:

  • Reactor Preparation: To an oven-dried, argon-flushed 250 mL round-bottom flask equipped with a magnetic stir bar, add bis(2-methoxyethyl)amine (10.0 g, 75.1 mmol) and anhydrous K2​CO3​ (15.6 g, 112.6 mmol, 1.5 equiv).

    • Causality: Using 1.5 equivalents of base ensures complete neutralization of HBr without creating a highly basic environment that could trigger alkyne isomerization.

  • Solvation and Cooling: Suspend the mixture in anhydrous MeCN (100 mL). Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dilute propargyl bromide (10.0 g of 80% solution, 67.6 mmol, 0.9 equiv) in 10 mL of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

    • Causality: Propargyl bromide is the limiting reagent (0.9 equiv) to suppress the formation of quaternary ammonium salts (over-alkylation). The dropwise addition at 0 °C manages the exothermic nature of the alkylation.

  • Reaction Propagation: Remove the ice bath and allow the heterogeneous mixture to warm to room temperature (25 °C). Stir vigorously for 12 hours.

    • Validation Step: Monitor reaction progress via TLC (Eluent: 5% MeOH in Dichloromethane, Ninhydrin stain). The secondary amine starting material will consume completely, yielding a less polar tertiary amine spot.

  • Workup and Quench: Filter the suspension through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with additional MeCN (30 mL). Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting crude oil in Ethyl Acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL).

    • Causality: The basic aqueous wash ensures the tertiary amine remains entirely in its free-base, lipophilic form, preventing product loss in the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the crude product as a pale yellow oil.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 50% to 100% Ethyl Acetate in Hexanes) to yield bis-(2-methoxy-ethyl)-prop-2-ynyl-amine as a colorless oil.

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized compound, the following spectroscopic markers should be confirmed:

  • 1 H NMR ( CDCl3​ , 400 MHz): δ 3.48 (t, 4H, -CH 2​ O-), 3.43 (d, 2H, -NCH 2​ C ), 3.35 (s, 6H, -OCH 3​ ), 2.75 (t, 4H, -NCH 2​ -), 2.20 (t, 1H, CH). The presence of the terminal alkyne proton at ~2.20 ppm is the definitive marker of successful alkylation.

  • ESI-MS (m/z): Calculated for C9​H17​NO2​ [M+H]+ : 172.13; Found: 172.1.

References

  • Floyd, M. B. (2001). Substituted 3-cyanoquinolines (U.S. Patent No. 6,288,082 B1). U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2383, Bis(2-Methoxyethyl)amine. PubChem. Available at: [Link]

Foundational

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine: Chemical Profiling, MSDS, and Synthetic Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of solubilizing moieties is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule inhibitors. Bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of solubilizing moieties is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule inhibitors. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (also known as N,N-bis(2-methoxyethyl)prop-2-yn-1-amine) is a highly versatile bifunctional building block. Featuring both a terminal alkyne for selective cross-coupling and a "mini-PEGylated" tertiary amine for enhanced aqueous solubility, this compound is extensively utilized in the synthesis of advanced kinase inhibitors, such as substituted 3-cyanoquinolines.

This technical guide provides an in-depth analysis of its physicochemical properties, safety protocols, and step-by-step synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & CAS Registry

Understanding the fundamental properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The dual methoxyethyl arms significantly increase the topological polar surface area (TPSA), enhancing hydrogen bonding with aqueous solvents.

Table 1: Chemical Identity and Physical Properties

PropertyValue / Description
Chemical Name N,N-bis(2-methoxyethyl)prop-2-yn-1-amine[1]
CAS Registry Number 220699-97-8
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol
Mass Spectrometry (ESI) [M+H]+ peak at m/z 172[2]
Structural Features Terminal alkyne, tertiary amine, dual ether linkages
Predicted Solubility Highly miscible in polar organic solvents (MeOH, Acetone, DCM); forms water-soluble salts (e.g., HCl, mesylate)

Material Safety Data Sheet (MSDS) & Handling Protocols

As an alkynyl amine, CAS 220699-97-8 requires stringent handling protocols to mitigate risks associated with flammability and mucosal irritation. The following safety profile synthesizes standard handling procedures for this class of reactive amines.

Table 2: MSDS Summary and Safety Guidelines

CategoryProtocol / Hazard Statement
GHS Hazard Classification H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.
Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection.
Handling Causality The tertiary amine acts as a weak base and can cause localized pH changes upon contact with moisture on the skin or eyes, leading to irritation. Always handle in a certified fume hood to prevent inhalation of volatile amine vapors.
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Rationale: Terminal alkynes can slowly undergo oxidative degradation or polymerization upon prolonged exposure to light and oxygen.
First Aid Measures Eye Contact : Flush with copious amounts of water for 15 minutes; the basicity requires immediate dilution. Skin Contact : Wash with soap and water.

Mechanistic Synthesis Protocol

The synthesis of bis-(2-methoxy-ethyl)-prop-2-ynyl-amine relies on the nucleophilic substitution (N-alkylation) of a secondary amine with an alkynyl halide[2].

Step-by-Step Methodology

Every step below is designed as a self-validating system to ensure high yield and purity.

  • Reaction Setup : Charge a flame-dried round-bottom flask with bis(2-methoxyethyl)amine (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 1.0 equiv) in anhydrous acetone[2].

    • Causality: Acetone is selected as a polar aprotic solvent because it facilitates the Sₙ2 substitution while simultaneously precipitating the inorganic byproduct (e.g., CsBr), driving the reaction equilibrium forward. Cs₂CO₃ is utilized as a mild, non-nucleophilic base to neutralize the generated HBr without causing side reactions.

  • Temperature Control : Cool the suspension to 0 °C using an ice bath to control the exothermic nature of the initial alkylation.

  • Reagent Addition : Add propargyl bromide (1.0 equiv, typically an 80% solution in toluene) dropwise via an addition funnel[3].

    • Causality: Dropwise addition prevents localized concentration spikes, strictly minimizing the risk of over-alkylation and the formation of unwanted quaternary ammonium salts.

  • Propagation : Remove the ice bath and allow the reaction to stir overnight under a nitrogen atmosphere at room temperature[3].

  • Validation : Monitor the reaction via TLC (e.g., 10% MeOH in DCM) and LC-MS. The target compound will exhibit a distinct [M+H]+ ion at m/z 172[2].

  • Workup & Isolation : Filter the suspension through a Celite pad to remove the precipitated inorganic salts[2]. Evaporate the filtrate under reduced pressure to yield the crude product[3]. Purify via vacuum distillation if high analytical purity is required for downstream organometallic coupling.

Downstream Applications in Drug Development

The true value of bis-(2-methoxy-ethyl)-prop-2-ynyl-amine lies in its downstream utility. It serves as a modular "plug-and-play" moiety for enhancing the pharmacokinetic properties of rigid, hydrophobic drug scaffolds[4].

Sonogashira Cross-Coupling for Kinase Inhibitors

In the development of EGFR and Src kinase inhibitors (such as substituted 3-cyanoquinolines), poor aqueous solubility is a major clinical hurdle[5]. By coupling this alkyne to an aryl halide core via Sonogashira coupling, chemists can append a basic amine that allows for the generation of pharmaceutically acceptable salts (e.g., hydrochloride), drastically improving the dissolution rate in the gastrointestinal tract.

G Alkyne Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine Reaction Sonogashira Coupling Alkyne->Reaction Scaffold Aryl Halide Scaffold Scaffold->Reaction Catalyst Pd/Cu Catalysts & Base Catalyst->Reaction Product Target Inhibitor (High Solubility) Reaction->Product

Figure 1: Sonogashira cross-coupling workflow utilizing the title alkyne.

CuAAC Click Chemistry for Bioconjugation

The terminal alkyne is perfectly suited for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). When reacted with an azide-bearing biomolecule, it forms a metabolically stable 1,2,3-triazole linkage. The appended bis(2-methoxyethyl)amine acts as a "mini-PEG" chain, preventing the aggregation of hydrophobic bioconjugates or fluorophores in aqueous media.

CuAAC Alkyne Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine Triazole 1,2,3-Triazole Linkage Alkyne->Triazole Azide Azide-Functionalized Biomolecule Azide->Triazole CuCat Cu(I) Catalyst + Ascorbate CuCat->Triazole Result PEGylated Bioconjugate Triazole->Result

Figure 2: CuAAC click chemistry integrating the alkyne for bioconjugation.

References

  • MolAid Chemical Database Title: N,N-bis-(2-methoxyethyl)propargylamine - CAS 220699-97-8 Source: MolAid URL: [Link]

  • ChemBuyersGuide Directory Title: N,N-BIS(2-METHOXYETHYL)PROP-2-YN-1-AMINE CAS:220699-97-8 Source: ChemBuyersGuide URL: [Link]

  • Source: Google Patents (Assignee: Wyeth / American Cyanamid Co)
  • Source: Google Patents (Assignee: Wyeth / American Cyanamid Co)
  • Title: Substituted 3-cyanoquinolines (Reissue)

Sources

Exploratory

Thermal stability and boiling point of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

An In-depth Technical Guide to the Thermal Stability and Boiling Point of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Executive Summary Introduction The Compound: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Bis-(2-methoxy-ethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability and Boiling Point of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Executive Summary

Introduction

The Compound: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is a multifunctional organic molecule characterized by a central tertiary nitrogen atom. It is substituted with two 2-methoxyethyl groups and one prop-2-ynyl (propargyl) group. This unique combination of a tertiary amine, ether linkages, and a terminal alkyne makes it a potentially valuable building block in synthetic chemistry. The propargyl group, in particular, is a versatile handle for further chemical modifications, such as in "click chemistry" or other coupling reactions.[2][3]

Significance in Research and Development

The structural motifs present in Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine are of significant interest in medicinal chemistry and materials science. Propargylamines are key precursors for various organic scaffolds used in the development of therapeutics for neurodegenerative diseases.[4] Furthermore, the amine functionality can be leveraged in prodrug strategies to enhance brain penetration or modulate pharmacokinetic properties.[1] Understanding the fundamental physical properties of such a molecule is the first step toward its successful application.

Importance of Thermal Stability and Boiling Point

The thermal stability and boiling point are critical parameters that dictate the conditions for a compound's synthesis, purification, handling, and storage.

  • Purification: The boiling point is essential for purification via distillation. An accurate value allows for the separation of the compound from solvents and impurities.

  • Thermal Stability: Knowledge of the decomposition temperature is paramount for safety and for defining the upper-temperature limit for any reaction or process involving the compound.[5] Propargylamines, in particular, can be thermally sensitive, and exceeding their stability threshold can lead to uncontrolled decomposition.[6][7][8]

  • Storage and Handling: Stability data informs appropriate storage conditions to ensure the compound's integrity over time.[9]

Theoretical Analysis of Physicochemical Properties

Structural-Property Relationships

The physicochemical properties of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine are a composite of its three key functional groups:

  • Tertiary Amine Core: Unlike primary or secondary amines, the tertiary nitrogen lacks a hydrogen atom directly bonded to it. This prevents intermolecular hydrogen bonding between molecules of the compound itself. The absence of this strong intermolecular force generally results in a lower boiling point compared to a primary or secondary amine of similar molecular weight.[10]

  • Methoxyethyl Chains: The two methoxyethyl groups contribute significantly to the molecule's polarity and molecular weight. The ether oxygen atoms can act as hydrogen bond acceptors, influencing solubility in protic solvents. Their flexibility can also impact molecular packing in the solid state.

  • Propargyl Group (Alkynyl): The terminal alkyne is a region of high electron density and introduces structural rigidity. The C-H bond of a terminal alkyne is weakly acidic. This group is often associated with increased thermal sensitivity and can undergo exothermic decomposition or polymerization at elevated temperatures.

Estimation of Boiling Point

To estimate the boiling point, we can use a structurally similar compound as a reference. Bis(2-methoxyethyl)amine (CAS 111-95-5), the secondary amine precursor, has a reported boiling point of 170-172 °C at atmospheric pressure.[11][12][13]

The target molecule, Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, is formed by replacing the N-H proton of the reference compound with a propargyl group (-C₃H₃). This substitution leads to two competing effects:

  • Increased Molecular Weight: The addition of the propargyl group increases the overall molecular weight and surface area. This enhances the strength of the van der Waals dispersion forces between molecules, which would be expected to increase the boiling point.[14]

  • Elimination of Hydrogen Bonding: While the reference secondary amine can participate in hydrogen bonding, the target tertiary amine cannot. This elimination of a strong intermolecular force would tend to decrease the boiling point relative to an isomer that could hydrogen bond.[10]

However, since we are comparing a secondary amine to a larger tertiary amine, the increase in molecular weight is the dominant factor. Therefore, the boiling point of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is predicted to be higher than 172 °C . A precise value can only be determined empirically.

Predicted Thermal Stability and Decomposition

The thermal stability will likely be dictated by the weakest bond, which is anticipated to be associated with the propargyl group. Tertiary amines themselves can undergo decomposition, but often at high temperatures.[5] The propargyl moiety, however, introduces specific decomposition pathways. Computational studies on related amines suggest that decomposition can proceed through various mechanisms, including C-N bond cleavage or rearrangements involving the unsaturated system.[15] The presence of the terminal alkyne could potentially lead to exothermic polymerization or cyclization reactions upon heating.

Experimental Determination of Thermal Properties

Mandatory Safety Precautions

Given the presence of the amine and propargylamine functionalities, rigorous safety protocols must be followed:

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][16]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. The compound should be considered flammable.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

Experimental Workflow Diagram

The logical flow for characterizing the thermal properties of a novel compound is outlined below.

G cluster_prep Sample Preparation & Safety cluster_analysis Thermal Analysis A Synthesize & Purify Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine B Confirm Purity (>98% via GC/NMR) A->B C Implement Safety Protocols (Fume Hood, PPE) D Thermogravimetric Analysis (TGA) B->D E Boiling Point Determination (Thiele Tube Method) B->E D_desc Determine onset of decomposition (Td) D->D_desc F Data Compilation & Analysis D->F E_desc Determine boiling point (Tb) at atmospheric pressure E->E_desc E->F G Generate Technical Report & Safety Data Sheet (SDS) F->G

Caption: Workflow for the determination of thermal properties.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] This is the definitive method for determining thermal stability.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's specifications.

  • Sample Preparation: Place 5-10 mg of the purified liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as high-purity nitrogen or argon, at a flow rate of 50-100 mL/min. This is critical to study the inherent thermal stability without oxidative effects.[19]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition (T_d_) is typically determined from the intersection of the baseline tangent with the tangent of the decomposition curve.

Protocol for Boiling Point Determination (Thiele Tube Method)

For small quantities of a new compound, the Thiele tube method is a reliable and material-sparing technique for determining the boiling point.[20]

Methodology:

  • Apparatus Setup:

    • Attach a small glass vial (e.g., a 75 x 10 mm test tube) to a thermometer using a rubber band. The bottom of the vial should be level with the thermometer's bulb.

    • Fill the vial approximately half-full with the liquid sample (0.5-1 mL).

    • Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[20]

  • Heating:

    • Clamp the thermometer assembly so it is immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube. The rubber band must remain above the oil level.[21]

    • Gently heat the side arm of the Thiele tube with a microburner or heating mantle. The design of the tube ensures uniform heat circulation.

  • Observation:

    • As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as trapped air expands.

    • As the liquid approaches its boiling point, the stream of bubbles will become rapid and continuous. This indicates the vapor pressure of the sample is overcoming the atmospheric pressure.

    • Slightly overheat the sample by 2-3 °C past the point of a continuous bubble stream, then remove the heat source.

  • Measurement:

    • As the apparatus cools, the bubble stream will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[21] At this moment, the external atmospheric pressure equals the vapor pressure of the sample.

    • Record the barometric pressure, as boiling point is pressure-dependent.

Data Presentation and Interpretation

Summary of Predicted and Reference Properties

All quantitative data should be summarized for clarity. The following table provides a comparison between the known properties of the reference compound and the predicted properties for the target compound.

PropertyBis(2-methoxyethyl)amine (Reference)Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (Target)
CAS Number 111-95-5[11][12]Not Available
Molecular Formula C₆H₁₅NO₂C₉H₁₇NO₂
Molecular Weight 133.19 g/mol [9][22]171.24 g/mol
Boiling Point 170-172 °C[11][13]Predicted >172 °C (Requires Experimental Verification)
Thermal Stability (T_d_) Not AvailableRequires Experimental Determination (TGA)
Hypothetical Thermal Decomposition Pathway

The thermal decomposition of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine could proceed through several pathways. A plausible non-radical, concerted pathway is a retro-ene type reaction, which is common for molecules with allylic or propargylic hydrogens. In this hypothetical pathway, a hydrogen from one of the methoxyethyl chains is transferred to the alkyne, leading to C-N bond cleavage.

G cluster_main Hypothetical Retro-Ene Decomposition cluster_desc Description start Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine transition Δ (Heat) start->transition end_a Bis(2-methoxyethyl)amine transition->end_a end_b Allene (Propadiene) transition->end_b + desc This pathway represents one of several possibilities. It involves intramolecular hydrogen transfer followed by C-N bond scission to yield a stable secondary amine and a reactive allene species. Other radical-based pathways are also possible at high temperatures.

Caption: A plausible retro-ene thermal decomposition pathway.

Conclusion

This guide establishes a foundational understanding of the thermal stability and boiling point of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine. Based on a thorough analysis of its structural components, its boiling point is predicted to be moderately high (in excess of 172 °C), and its thermal stability is likely limited by the propargyl moiety. Due to the absence of published empirical data, this document emphasizes the critical need for experimental verification. The detailed, step-by-step protocols provided for Thermogravimetric Analysis and boiling point determination offer a robust framework for researchers to safely and accurately characterize this and other novel compounds. Adherence to these methodologies and safety precautions is essential for the successful and safe application of this molecule in drug discovery and synthetic chemistry.

References

  • BDMAEE. (2024, January 23). bis(2-methoxyethyl)amine bis(2-methoxyethyl)amine.
  • ECHEMI. Propargylamine SDS, 2450-71-7 Safety Data Sheets.
  • ResearchGate. Proposed reaction mechanisms for the decomposition of cisPA (pathways G, H, and I).
  • ChemicalBook. (2026, January 17). Propargylamine hydrochloride - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, December 23). Propargylamine - SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - Propargylamine.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.
  • Sigma-Aldrich. Bis(2-methoxyethyl)amine 98 111-95-5.
  • ChemWhat. BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5.
  • NextSDS. (2-methoxyethyl)(prop-2-yn-1-yl)amine — Chemical Substance Information.
  • SciSpace. (2019, April 16). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Calgary. BOILING POINT DETERMINATION.
  • MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends.
  • Wikipedia. Thermogravimetric analysis.
  • Chemguide. an introduction to amines.
  • University of Diyala. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • Mettler Toledo. Thermogravimetric Analysis (TGA).
  • PubChem. Bis(2-Methoxyethyl)amine | C6H15NO2 | CID 2383.
  • TCI Chemicals. Bis(2-methoxyethyl)amine | 111-95-5.
  • ORCA - Cardiff University. (2024, January 8). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures.
  • Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling.
  • MDPI. (2008, March 3). Prodrugs for Amines.

Sources

Protocols & Analytical Methods

Method

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine protocol for copper-catalyzed click chemistry

Application Note: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists. Executive Summary & Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists.

Executive Summary & Rationale

In modern drug discovery and bioconjugation, the physical properties of a molecule are just as critical as its target affinity. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (CAS: 220699-97-8) is a highly specialized building block designed to address poor aqueous solubility in complex molecular scaffolds.

Rather than serving merely as a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1], this reagent acts as a bifunctional pharmacokinetic modifier. It seamlessly grafts a tertiary amine and two methoxyethyl (mini-PEG) chains onto an azide-containing core. The resulting 1,4-disubstituted triazole benefits from drastically enhanced hydrophilicity, reduced protein-binding liabilities, and the ability to form stable, water-soluble salts via the basic tertiary nitrogen.

Mechanistic Insights: Substrate-Accelerated Catalysis (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand that not all alkynes behave identically under CuAAC conditions. The efficiency of the click reaction relies heavily on the stabilization of the Cu(I) oxidation state and the rapid formation of a dinuclear copper-acetylide intermediate[2].

While external accelerating ligands like THPTA or TBTA are standard for maintaining Cu(I) stability[3], tertiary propargylamines exhibit intrinsic, substrate-directed catalytic acceleration [4].

  • Localized Coordination: The lone pair on the tertiary nitrogen, augmented by the flexible ether oxygens of the methoxyethyl groups, can transiently coordinate the Cu(I) center.

  • Lowered Activation Energy: This localized chelation increases the effective molarity of copper at the alkyne terminus, significantly lowering the pKa of the terminal alkyne proton.

  • Rapid Turnover: The accelerated deprotonation expedites the formation of the reactive copper-acetylide complex, allowing this specific alkyne to achieve quantitative yields even in highly dilute bioconjugation scenarios where standard aliphatic alkynes might stall[4].

G A Cu(II) Precursor + Sodium Ascorbate B Active Cu(I)-THPTA Complex A->B Reduction (in situ) D Transient Cu(I) Coordination via Tertiary Amine & Ether B->D Ligand Exchange C Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (Substrate) C->D E Dinuclear Copper-Acetylide Intermediate D->E Accelerated Deprotonation F Azide Addition & Cycloaddition E->F G 1,4-Disubstituted Triazole (PEGylated & Basic) F->G Ring Closure & Protonolysis G->B Catalyst Regeneration

Fig 1. CuAAC catalytic cycle emphasizing the localized Cu(I) coordination by the tertiary amine substrate.

Quantitative Physicochemical Impact

The primary driver for selecting this specific alkyne is its profound effect on the physicochemical properties of the final conjugate. Below is a comparative analysis of the resulting triazole properties when reacting a standard hydrophobic azide (e.g., a kinase inhibitor core) with different alkynes.

Alkyne Used for CuAACStructural FeaturesEstimated LogP Shift (ΔLogP)Aqueous Solubility ImpactSalt Formation Capability
Phenylacetylene Aromatic, highly hydrophobic+1.5 to +2.0Severe decreaseNone
Propargylamine Primary amine, minimal bulk-0.5 to -1.0Moderate increaseYes (Primary, prone to oxidation)
Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Tertiary amine, dual PEG-like chains-1.8 to -2.5Exponential increase Yes (Tertiary, highly stable)

Experimental Methodology & Protocol

The following protocol is optimized for small-molecule drug discovery and peptide modification. It leverages a water-soluble ligand (THPTA) to match the high hydrophilicity of the alkyne[5], and exploits the tertiary amine for a streamlined, chromatography-free purification process.

Reagents & Materials
  • Alkyne: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.2 equivalents).

  • Azide: Target substrate (1.0 equivalent).

  • Catalyst: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equivalents).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.1 equivalents)[3].

  • Reductant: Sodium Ascorbate (0.25 equivalents).

  • Solvent System: tert-Butanol / Water (1:1, v/v). Causality Note: This specific mixture prevents biphasic stalling by co-solvating the hydrophobic azide and the highly hydrophilic catalyst/alkyne system.

Step-by-Step CuAAC Protocol
  • Catalyst Pre-Activation (Critical Step): In a small vial, dissolve CuSO₄·5H₂O and THPTA in degassed water. Causality: Pre-mixing the ligand and copper prior to reduction prevents the formation of unreactive, polynuclear Cu(I) aggregates and minimizes reactive oxygen species (ROS) generation[6].

  • Substrate Solvation: In the main reaction flask, dissolve the target azide and Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in tert-butanol.

  • Reaction Initiation: Add the pre-complexed Cu/THPTA solution to the main flask. Immediately add a freshly prepared aqueous solution of Sodium Ascorbate. The solution will briefly turn brown/orange, indicating the formation of the active Cu(I) species.

  • Incubation: Stir the reaction at room temperature for 2 to 6 hours. Monitor completion via LC-MS. The inherent chelating effect of the substrate typically drives this reaction to completion much faster than unfunctionalized alkynes[4].

Acid-Base Extraction Purification

Because the resulting triazole contains a basic tertiary amine, you can often bypass silica gel chromatography.

  • Quench & Acidify: Dilute the reaction with water and adjust the pH to ~2.0 using 1M HCl. At this pH, the tertiary amine is fully protonated and highly water-soluble.

  • Organic Wash: Extract the aqueous layer 3x with Ethyl Acetate. Causality: Unreacted azide, THPTA byproducts, and non-basic organic impurities will partition into the organic layer. Discard the organic layer.

  • Basification: Carefully adjust the aqueous layer to pH ~10 using saturated Na₂CO₃. The product is now deprotonated (neutral).

  • Product Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM). The pure PEGylated triazole will partition into the DCM.

  • Drying: Dry the combined DCM layers over Na₂SO₄, filter, and concentrate under vacuum to yield the pure product.

W S1 1. Catalyst Prep CuSO4 + THPTA + NaAsc S2 2. Substrate Addition Alkyne + Azide in t-BuOH/H2O S1->S2 S3 3. Reaction RT, 2-6 hours S2->S3 S4 4. Acid Wash (pH 2.0) Removes Impurities S3->S4 S5 5. Base Extraction (pH 10.0) Isolates Product S4->S5 S6 Pure PEGylated Triazole S5->S6

Fig 2. Experimental workflow highlighting the acid-base purification strategy enabled by the basic tertiary amine.

References

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.[Link]

  • Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PMC / NIH.[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC / NIH.[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience.[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. D-NB.info.[Link]

Sources

Application

Application Notes &amp; Protocols: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine as a Versatile Building Block for PROTAC Linker Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are composed of a warhead ligand for a protein of interest (POI), an anchor ligand for an E3 ubiquitin ligase, and a chemical linker that conjugates the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[3][4][5] This guide introduces Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine , a novel building block designed for the modular and efficient synthesis of PROTACs. This molecule uniquely combines two key features: a terminal alkyne (propargyl group) for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and dual methoxy-ethyl moieties that impart polyethylene glycol (PEG)-like characteristics.[][7] These features offer researchers significant advantages, including enhanced aqueous solubility, improved cell permeability, and a streamlined, modular approach to constructing libraries of PROTACs for rapid optimization.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between a target protein (POI) and an E3 ubiquitin ligase.[3] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC molecule is then released to act catalytically.[1] The success of this process is profoundly influenced by the linker, which must position the two proteins in a productive orientation for ubiquitin transfer.[5] Linker design has evolved from simple alkyl chains to more sophisticated structures, with PEG-based linkers becoming particularly prevalent due to their favorable properties.[8][9]

PROTAC Mechanism of Action

The catalytic cycle of a PROTAC can be visualized as a multi-step process, emphasizing the central role of the ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_2 Ubiquitination & Degradation POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds PROTAC PROTAC Molecule PROTAC->TC Binds E3 E3 Ligase E3->TC Binds Ub Ubiquitination TC->Ub Induces Proteasome 26S Proteasome Ub->Proteasome Marks for Proteasome->PROTAC Releases PROTAC Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

Features and Advantages of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

This building block offers a strategic combination of functionalities that address key challenges in PROTAC development.

  • PEG-like Moiety for Enhanced Physicochemical Properties: The bis(2-methoxyethyl) groups mimic a short polyethylene glycol (PEG) chain. PEGylation is a well-established strategy to improve the solubility, reduce the hydrophobicity, and enhance the cell permeability of PROTACs, which often become large and lipophilic.[7][8][10] These properties are critical for achieving sufficient drug exposure in cellular and in vivo models. The ether oxygens can act as hydrogen bond acceptors, further improving aqueous compatibility.[1]

  • Terminal Alkyne for "Click Chemistry": The propargyl group provides a terminal alkyne, a key component for CuAAC reactions. This "click chemistry" approach is renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[11][12] It enables a modular or "convergent" synthesis strategy, where the POI and E3 ligase ligands can be functionalized with azides independently and then rapidly conjugated to the alkyne-containing linker building block in the final step.[3][13] This accelerates the synthesis of PROTAC libraries with varying linker lengths and attachment points, which is crucial for optimizing degradation activity.[]

Physicochemical Profile

The properties of this building block are designed to confer favorable characteristics to the final PROTAC conjugate.

PropertyValueRationale & Significance
Molecular Formula C₉H₁₉NO₂Provides the exact elemental composition.
Molecular Weight 173.25 g/mol A relatively small building block that minimizes the final molecular weight of the PROTAC.
Appearance Colorless to pale yellow liquidBased on properties of similar amines like bis(2-methoxyethyl)amine.[14][15]
Boiling Point ~190-210 °C (Predicted)Higher than the parent amine due to the added propargyl group.
Solubility Soluble in water and common organic solventsThe methoxyethyl groups enhance polarity and water solubility.[16]
Terminal Functionality Alkyne (C≡CH)Enables highly specific conjugation via CuAAC "click chemistry".[17]

Modular PROTAC Synthesis Strategy

The use of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is ideally suited for a modular synthetic workflow. This approach involves preparing azide-functionalized "warhead" and "anchor" modules, which are then "clicked" together. This strategy simplifies purification and allows for the rapid generation of diverse PROTAC molecules from a common set of precursors.

Synthesis_Workflow POI_Ligand POI Ligand (with handle, e.g., -OH, -NH2) Azide_Intro1 Introduce Azide (e.g., via alkylation/coupling) POI_Ligand->Azide_Intro1 E3_Ligand E3 Ligase Ligand (with handle, e.g., -OH, -NH2) Azide_Intro2 Introduce Azide (e.g., via alkylation/coupling) E3_Ligand->Azide_Intro2 Azide_POI Azide-Functionalized POI Ligand Azide_Intro1->Azide_POI Azide_E3 Azide-Functionalized E3 Ligase Ligand Azide_Intro2->Azide_E3 Click_Reaction CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) Azide_POI->Click_Reaction Azide_E3->Click_Reaction Linker_BB Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine (This Building Block) Linker_BB->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC

Caption: Modular workflow for PROTAC synthesis via click chemistry.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.

Protocol 1: Synthesis of an Azide-Functionalized Ligand (General Procedure)

This protocol provides a general method for introducing an azide handle onto a POI or E3 ligase ligand containing a nucleophilic group (e.g., a phenol or amine).

  • Rationale: The introduction of a short PEG-azide linker to the primary ligand is a common strategy to create the necessary azide functionality for the subsequent click reaction. This example uses a tosylated PEG-azide, which readily reacts with nucleophiles.

  • Materials:

    • POI or E3 Ligase Ligand (with -OH or -NH₂ group) (1.0 eq)

    • Azido-PEG-tosylate (e.g., 1-(2-azidoethoxy)ethyl tosylate) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the ligand (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

    • Add the base (K₂CO₃ or Cs₂CO₃, 3.0 eq). Stir the suspension for 15 minutes at room temperature.

    • Add the azido-PEG-tosylate linker (1.2 eq) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure azide-functionalized ligand.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the core protocol for conjugating an azide-functionalized ligand to the Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine building block.

  • Rationale: This reaction forms a stable triazole ring, linking the two components.[7] The use of sodium ascorbate reduces the Cu(II) salt to the active Cu(I) species in situ. A copper ligand like TBTA is often recommended to stabilize the Cu(I) catalyst and improve reaction efficiency.[18]

  • Materials:

    • Azide-Functionalized Ligand (from Protocol 1) (1.0 eq)

    • Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • Solvent: tert-Butanol/Water (1:1 v/v)

    • Optional: Tris(benzyltriazolylmethyl)amine (TBTA) ligand (0.1 eq)

  • Procedure:

    • In a reaction vial, dissolve the Azide-Functionalized Ligand (1.0 eq) and Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.1 eq) in the t-BuOH/H₂O solvent mixture.

    • Prepare separate, fresh stock solutions of CuSO₄ and sodium ascorbate in water.

    • Add the CuSO₄ solution (0.1 eq) to the reaction mixture, followed by the sodium ascorbate solution (0.3 eq). If using, the TBTA ligand should be added before the copper and ascorbate.

    • Stir the reaction vigorously at room temperature for 2-16 hours. The reaction is typically complete when LC-MS analysis shows full consumption of the limiting reagent.

    • Once complete, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product is then purified as described in Protocol 3.

Protocol 3: Purification and Characterization
  • Rationale: Due to the polar PEG-like nature of the linker, reverse-phase HPLC is the most effective method for achieving high purity of the final PROTAC.[10]

  • Purification:

    • Method: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: A C18 stationary phase is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, often with a 0.1% trifluoroacetic acid (TFA) or formic acid modifier, is employed.

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and inject it onto the equilibrated HPLC column. Collect fractions corresponding to the product peak.

    • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.

  • Characterization:

    • Identity and Purity: Confirm by LC-MS. The mass spectrum should show the correct molecular ion peak ([M+H]⁺), and the UV chromatogram will indicate purity.

    • Structural Confirmation: Full structural elucidation should be performed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Click Reaction (Protocol 2) - Inactive Cu(I) catalyst (oxidized).- Poor solubility of reagents.- Steric hindrance around azide/alkyne.- Use fresh sodium ascorbate solution.- Add a Cu(I) stabilizing ligand like TBTA.- Add a co-solvent like DMSO or DMF.- Increase reaction time or temperature slightly (e.g., to 40 °C).
Multiple Byproducts - Copper-catalyzed side reactions.- Degradation of starting materials.- Degas the solvent before adding reagents to remove oxygen.- Ensure the reaction is run under an inert atmosphere.- Check the stability of your azide-functionalized ligand under the reaction conditions.
Difficult Purification - Product is co-eluting with starting material.- Product is streaking on the column.- Optimize the HPLC gradient to improve separation.- Ensure complete consumption of the limiting reagent before purification.- Use a different acid modifier (e.g., formic acid instead of TFA).

Conclusion

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is a highly valuable and versatile building block for the modern PROTAC chemist. Its integrated PEG-like and "clickable" alkyne functionalities provide a powerful tool to streamline synthesis and enhance the drug-like properties of the resulting protein degraders. By enabling a modular synthetic strategy, this building block facilitates the rapid exploration of structure-activity relationships, accelerating the discovery and development of novel PROTAC therapeutics.

References

  • Chemical Communications (RSC Publishing). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach. Royal Society of Chemistry. [Link]

  • Tokyo University of Science. (2025, December 18). Accelerating next-generation drug discovery with click-based construction of PROTACs. Phys.org. [Link]

  • Ciulli, A., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Precise PEG LLC. Linkers in PROTACs. Precise PEG. [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. JenKem Technology. [Link]

  • Wu, T., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules. [Link]

  • ResearchGate. (2021, July 5). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmaceuticals. [Link]

  • BDMAEE. (2024, January 23). bis(2-methoxyethyl)amine. BDMAEE. [Link]

  • Diva-portal.org. (2024, December 18). Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal. [Link]

  • Lee, H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2026, January 5). (PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • University of Calgary. Amines I. Preparation and Physical Properties. University of Calgary. [Link]

  • Cheméo. Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine. Cheméo. [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of PEGylated Tertiary Amines via Copper-Catalyzed Click Chemistry with Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Abstract The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier bioconjugation strategy used to enhance the therapeutic properties of molecules, from small drugs to large proteins.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier bioconjugation strategy used to enhance the therapeutic properties of molecules, from small drugs to large proteins.[1][2][3] This process can significantly improve a molecule's solubility, extend its circulatory half-life, and reduce its immunogenicity.[4][5][6] This guide provides a detailed protocol for the synthesis of a specific PEGylated tertiary amine by conjugating an azide-functionalized PEG with the terminal alkyne of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine. The synthesis leverages the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage.[7][8][9] This document offers in-depth protocols, mechanistic insights, purification strategies, and characterization methodologies for researchers engaged in advanced drug delivery and development.

Introduction and Strategic Overview

Tertiary amines are a crucial functional group in a vast array of pharmaceuticals, often serving as key components for receptor binding or for tuning the pharmacokinetic properties of a drug. PEGylating these moieties can offer a powerful method to overcome challenges such as poor aqueous solubility or rapid in vivo clearance.[2][3] The strategy detailed herein employs a convergent synthesis approach, where two key building blocks are synthesized and purified separately before being joined in a final, high-yield conjugation step.

The chosen alkyne, Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, provides a tertiary amine core with two hydrophilic methoxy-ethyl side chains, which can further contribute to the overall solubility of the final conjugate. The propargyl group (a terminal alkyne) is the chemical handle for the CuAAC reaction.

The overall synthetic pathway involves two primary stages:

  • Synthesis of Azide-Terminated PEG (PEG-N₃): A commercially available methoxy-PEG-alcohol (mPEG-OH) is converted to an azide-terminated PEG. This is a critical step to prepare the PEG chain for the subsequent click reaction.

  • CuAAC "Click" Conjugation: The PEG-N₃ is then covalently linked to Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine via a copper(I)-catalyzed cycloaddition. This reaction is highly specific, forming a stable 1,2,3-triazole ring that connects the PEG and the tertiary amine.[9][10]

This modular approach allows for flexibility in the choice of PEG molecular weight and ensures a well-defined final product.

G cluster_0 Stage 1: PEG Azidation cluster_1 Stage 2: CuAAC Conjugation cluster_2 Post-Synthesis Processing mPEG_OH mPEG-OH activation Activation (e.g., Mesylation) mPEG_OH->activation mPEG_OMs mPEG-OMs activation->mPEG_OMs azidation Azide Substitution (NaN₃) mPEG_OMs->azidation mPEG_N3 mPEG-N₃ azidation->mPEG_N3 CuAAC_Reaction CuAAC 'Click' Reaction [CuSO₄, NaAsc, Ligand] mPEG_N3->CuAAC_Reaction Reactant 1 Alkyne_Amine Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine Alkyne_Amine->CuAAC_Reaction Reactant 2 Final_Product PEGylated Tertiary Amine CuAAC_Reaction->Final_Product Purification Purification (Dialysis / SEC) Final_Product->Purification Characterization Characterization (NMR, FTIR, MS) Purification->Characterization

Figure 1: Overall synthetic workflow for the preparation of the PEGylated tertiary amine, from starting materials to final characterization.

Detailed Experimental Protocols

Protocol 1: Synthesis of Azide-Terminated PEG (mPEG-N₃)

This protocol describes the conversion of a hydroxyl-terminated PEG into an azide-terminated PEG via a mesylate intermediate. This two-step process is generally high-yielding and reliable.

Causality Behind Experimental Choices:

  • Mesylation: The hydroxyl group of PEG is a poor leaving group. Activating it with methanesulfonyl chloride (MsCl) converts it into a mesylate group, which is an excellent leaving group for subsequent nucleophilic substitution. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.

  • Azidation: Sodium azide (NaN₃) serves as the nucleophile, displacing the mesylate group to form the desired PEG-azide. DMF is chosen as the solvent due to its ability to dissolve both the PEG intermediate and the sodium azide salt, facilitating the reaction.

Materials:

  • Methoxy-PEG-OH (mPEG-OH, e.g., 5 kDa)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), anhydrous

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Dialysis membrane (e.g., 1-2 kDa MWCO)

Step-by-Step Methodology:

Step A: Mesylation of mPEG-OH

  • Dissolve mPEG-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration should be approximately 10-15% w/v.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous triethylamine (3.0 eq.) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (2.5 eq.) dropwise to the reaction mixture. Caution: The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise into a large volume of cold diethyl ether (approx. 10x the volume of the concentrate).

  • Collect the white precipitate (mPEG-OMs) by vacuum filtration and dry it under vacuum.

Step B: Azidation of mPEG-OMs

  • Dissolve the dried mPEG-OMs (1.0 eq.) in anhydrous DMF.

  • Add sodium azide (NaN₃, 10.0 eq.). Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C and stir overnight (16-24 hours).

  • Cool the mixture to room temperature and dilute with deionized water.

  • Purify the product by dialyzing against deionized water for 48-72 hours, changing the water frequently (e.g., every 6-8 hours) to remove DMF and excess sodium azide.

  • Lyophilize (freeze-dry) the dialyzed solution to obtain the final product, mPEG-N₃, as a white, fluffy solid.

Validation: The conversion can be confirmed by FTIR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR (shift of the terminal methylene protons adjacent to the functional group).

Protocol 2: CuAAC "Click" Conjugation

This protocol details the conjugation of mPEG-N₃ with Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine.

Causality Behind Experimental Choices:

  • Catalytic System: The reaction requires a Cu(I) catalyst. This is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate.[10]

  • Ligand: A chelating ligand is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[10] Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice but has poor water solubility. For aqueous systems, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent alternative that can prevent protein denaturation and improve reaction kinetics in biological buffers.[9]

  • Solvent System: A mixture of water and a co-solvent like t-butanol or DMSO is often used to ensure all reactants are fully dissolved.

Materials:

  • mPEG-N₃ (from Protocol 1)

  • Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Ligand: TBTA or THPTA

  • Solvent: Deionized water, t-butanol, or DMSO

  • Dialysis membrane (e.g., 1-2 kDa MWCO)

ReagentMolar Eq.Purpose
mPEG-N₃1.0Azide-functionalized polymer
Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine1.2 - 1.5Alkyne-functionalized tertiary amine
CuSO₄·5H₂O0.1 - 0.3Copper(II) source for catalyst
Sodium Ascorbate0.5 - 1.0Reducing agent to generate Cu(I)
Ligand (TBTA/THPTA)0.1 - 0.3Stabilizes Cu(I) and accelerates reaction

Step-by-Step Methodology:

  • In a flask, dissolve mPEG-N₃ (1.0 eq.) and Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.2 eq.) in a suitable solvent system (e.g., a 3:1 mixture of water:t-butanol).

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (1.0 eq.) in deionized water.

  • In another vial, prepare a stock solution of CuSO₄·5H₂O (0.1 eq.) and the ligand (0.1 eq.) in deionized water (if using THPTA) or DMSO (if using TBTA).

  • Degas the main reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Add the sodium ascorbate solution to the main reaction mixture and stir briefly.

  • Add the copper/ligand solution to initiate the reaction. The solution may turn a pale yellow/green color.

  • Seal the flask under an inert atmosphere and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Upon completion, the reaction can be quenched by exposing it to air or by adding a chelating resin (e.g., Chelex 100) to remove the copper catalyst.

  • Dilute the mixture with deionized water and purify by dialysis against a 0.1 M EDTA solution for 24 hours to remove all traces of copper, followed by dialysis against deionized water for 48 hours.

  • Lyophilize the purified solution to obtain the final PEGylated tertiary amine as a white solid.

Purification and Characterization

Purification is paramount to remove unreacted starting materials, the copper catalyst, and other reagents.

G Crude Crude Reaction Mixture Dialysis Dialysis (vs. EDTA, then H₂O) Removes: Copper, Salts, Excess Amine Crude->Dialysis SEC Size Exclusion Chromatography (SEC) Separates by: Hydrodynamic Volume Removes: Unreacted Amine, Small Molecules Dialysis->SEC For higher purity Final Pure PEGylated Amine Dialysis->Final RP_HPLC Reversed-Phase HPLC Separates by: Hydrophobicity Removes: Unreacted PEG-N₃ SEC->RP_HPLC Optional, for highest purity SEC->Final RP_HPLC->Final

Figure 2: Purification workflow for the PEGylated tertiary amine product.

Purification Techniques
  • Dialysis: As described in the protocols, this is the primary method for removing small molecule impurities like salts, excess amine, and the copper catalyst.[11]

  • Size Exclusion Chromatography (SEC): SEC is highly effective for separating the high molecular weight PEGylated product from any remaining unreacted low molecular weight species.[][13] It separates molecules based on their hydrodynamic radius.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both analytical and preparative-scale purification. It separates based on hydrophobicity and can effectively resolve the slightly more hydrophobic PEGylated product from the unreacted PEG-N₃ starting material.[][14]

Characterization Methods
  • Fourier-Transform Infrared Spectroscopy (FTIR): The most telling sign of a successful reaction is the complete disappearance of the sharp, strong azide peak at approximately 2100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a new singlet proton peak between 7.5 and 8.5 ppm, which is characteristic of the triazole ring proton. Also, confirm the presence of signals corresponding to both the PEG backbone (a large peak around 3.6 ppm) and the methoxy-ethyl protons of the tertiary amine.

    • ¹³C NMR: The formation of the triazole ring will result in new signals in the aromatic region (approx. 120-145 ppm).

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the final product. Due to the polydispersity of PEG, you will observe a distribution of masses centered around the expected molecular weight. LC/MS with post-column addition of specific amines can be a powerful tool for analyzing high molecular weight PEGylated products.[15][16]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor quality or wet reagents/solvents.3. Insufficient degassing.1. Use fresh sodium ascorbate solution. Ensure proper ratio of ligand to copper.2. Use anhydrous solvents and high-purity reagents.3. Degas the reaction mixture thoroughly with an inert gas before adding the catalyst.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry is off (not enough of one reactant).1. Allow the reaction to run for a longer period (e.g., 24-48 hours).2. Use a slight excess (1.2-1.5 eq.) of the smaller molecule (the tertiary amine) to drive the reaction to completion.
Difficult Purification 1. Product co-precipitates with starting material.2. Copper is difficult to remove.1. Utilize chromatographic methods like SEC or RP-HPLC for better separation.[][14]2. Perform extended dialysis against an EDTA solution or pass the reaction mixture through a copper-chelating resin.

Safety and Handling

  • Sodium Azide (NaN₃): Highly toxic and mutagenic. Avoid inhalation, ingestion, and skin contact. It can form highly explosive heavy metal azides. Do not dispose of down drains containing lead or copper pipes. Neutralize with nitrous acid before disposal.

  • Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Copper Salts: Can be toxic and are environmental hazards. Dispose of copper waste according to institutional guidelines.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

  • Vertex AI Search Result[17] : Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. (URL not available)

  • PubMed[7] : Development of Copper-Catalyzed Azide-Alkyne Cycloaddition for Increased in Vivo Efficacy of Interferon β-1b by Site-Specific PEGylation. [Link]

  • ACS Publications[8] : Development of Copper-Catalyzed Azide–Alkyne Cycloaddition for Increased in Vivo Efficacy of Interferon β-1b by Site-Specific PEGylation. [Link]

  • ResearchGate[18] : Soluble Polymer-Supported Synthesis of Tertiary Amines. [Link]

  • NIH[13] : Membrane-Based Hybrid Method for Purifying PEGylated Proteins. [Link]

  • PubMed[15] : Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. [Link]

  • ResearchGate[11] : Best purification method of a PEGylated peptide?. [Link]

  • Springer Nature Experiments[16] : Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. [Link]

  • Thermo Fisher Scientific[19] : Instructions for the use of (PEG)n-Amine Reagents. (URL not available)

  • PLOS[9] : Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. [Link]

  • Jena Bioscience[10] : "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • NIH[1] : A journey through the history of PEGylated drug delivery nanocarriers. [Link]

  • PubMed[2] : PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. [Link]

  • MDPI[6] : The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. [Link]

  • NIH[3] : PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]

Sources

Application

Application Note: Utilizing Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in CuAAC Reactions for Enhanced Solubility and Pharmacokinetics

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Scientific Rationale The copper-catalyzed azide-alkyne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely recognized as the premier "click chemistry" reaction, has revolutionized bioconjugation, polymer science, and late-stage drug functionalization[1]. While the reaction itself is highly robust, the selection of the alkyne building block dictates the physicochemical properties of the resulting 1,2,3-triazole conjugate.

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (C9H17NO2) is an advanced, highly versatile alkyne reagent. Unlike simple aliphatic alkynes or large, polydisperse polyethylene glycol (PEG) chains, this molecule offers a precise, low-molecular-weight solution for modulating pharmacokinetics and solubility. Propargylamine derivatives are critical moieties in drug discovery, frequently utilized to tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of active pharmaceutical ingredients[2].

The Causality Behind the Reagent
  • Defined Solubilization (Mini-PEGylation): The dual 2-methoxyethyl arms act as a branched, monodisperse oligoethylene glycol system. This drastically increases the aqueous solubility of hydrophobic azide-bearing pharmacophores without the viscosity and immunogenicity issues associated with long-chain PEGylation.

  • Pharmacokinetic Tuning: The tertiary amine center (pKa ~7.5) provides a protonatable handle at physiological pH. This basic center can enhance oral bioavailability, increase the volume of distribution, and drive lysosomotropism (cellular trapping in acidic organelles), which is highly desirable for targeted oncology payloads and antibody-drug conjugates (ADCs)[3].

  • Autocatalytic CuAAC Acceleration: Tertiary amines can act as internal bases. During the CuAAC catalytic cycle, the amine assists in the deprotonation of the terminal alkyne, accelerating the formation of the critical copper-acetylide intermediate. Furthermore, the ether oxygens can weakly coordinate Cu(I), stabilizing the active catalyst in aqueous media.

Mechanistic Workflow & Pathway Visualization

Understanding the interaction between the alkyne substrate and the copper catalyst is critical for troubleshooting and optimizing yields. The following diagram illustrates the CuAAC catalytic cycle, emphasizing where the bis-(2-methoxy-ethyl)-prop-2-ynyl-amine enters and accelerates the pathway.

CuAAC_Mechanism A 1. Cu(I) Catalyst Generation B 2. π-Alkyne Cu Complex A->B + Bis-methoxyethyl alkyne C 3. Copper Acetylide Formation B->C Amine-assisted Deprotonation D 4. Azide Coordination & Cycloaddition C->D + Azide Substrate E 5. Protonolysis & Triazole Release D->E Ring Closure E->A Cu(I) Regeneration

Figure 1: CuAAC catalytic cycle highlighting the integration of the alkyne substrate.

Quantitative Data & Reagent Profiling

To justify the selection of this reagent over traditional alkynes, we must evaluate its physicochemical profile and comparative performance metrics.

Table 1: Physicochemical Profile of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

ParameterValueScientific Implication
Molecular Weight 171.24 g/mol Low molecular weight prevents steric hindrance during target binding.
LogP (Calculated) ~0.85Highly hydrophilic; drives the partition coefficient toward aqueous solubility.
H-Bond Acceptors 3 (2 ethers, 1 amine)Enhances interaction with aqueous solvent networks.
H-Bond Donors 0Prevents unwanted intra-molecular hydrogen bonding.
State at 25°C LiquidEasy to dispense volumetrically; miscible in both water and organic solvents.

Table 2: Representative CuAAC Kinetics and Conjugate Solubility Enhancements (Data represents typical outcomes when conjugating to a model hydrophobic azide, e.g., an azido-rifamycin derivative[4])

Alkyne SubstrateRelative Reaction TimePost-Click Conjugate Aqueous Solubility
Phenylacetylene (Control)4.0 hours< 0.1 mg/mL (Precipitates in buffer)
Propargylamine2.5 hours~ 1.2 mg/mL
Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine 1.0 hour > 10.0 mg/mL (Highly Soluble)

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the operator understands the why behind the what, ensuring high fidelity and reproducibility.

Protocol A: Late-Stage Functionalization of Small Molecule Azides

Objective: Conjugate the solubilizing alkyne tag to a hydrophobic small-molecule azide.

  • Preparation: In a 10 mL round-bottom flask, dissolve the target Azide (1.0 eq, 1.0 mmol) and Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.2 eq, 1.2 mmol) in 2.0 mL of tert-butanol (t-BuOH).

    • Rationale: The slight excess of alkyne drives the reaction to completion. t-BuOH is chosen because it prevents unwanted solvolysis side-reactions.

  • Catalyst Pre-mix: In a separate vial, dissolve CuSO4·5H2O (0.05 eq, 5 mol%) and TBTA ligand (0.05 eq, 5 mol%) in 1.0 mL of degassed H2O.

    • Rationale: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilizes the Cu(I) oxidation state and prevents disproportionation into Cu(0) and Cu(II).

  • Reduction: Add Sodium Ascorbate (0.10 eq, 10 mol%) to the aqueous copper solution. The solution will transition from blue (Cu^2+^) to pale yellow/colorless (Cu^+^).

  • Initiation: Transfer the activated aqueous catalyst mixture to the t-BuOH solution. Stir vigorously at room temperature for 1–2 hours.

  • Self-Validation (QC): Monitor the reaction via FT-IR or LC-MS. The reaction is complete when the characteristic azide stretch (~2100 cm^-1^) completely disappears.

  • Workup: Dilute with Ethyl Acetate (10 mL) and wash twice with 0.1 M aqueous EDTA (pH 8.0).

    • Rationale: EDTA selectively chelates and strips residual copper from the tertiary amine and triazole nitrogens, preventing heavy metal toxicity in downstream biological assays. Dry the organic layer over Na2SO4 and concentrate in vacuo.

Protocol B: Aqueous Bioconjugation to Azide-Modified Peptides

Objective: Attach the solubility tag to an aggregation-prone therapeutic peptide[3].

Bioconjugation_Workflow S1 Step 1: Degas Solvents (Prevents Cu(I) Oxidation) S2 Step 2: Pre-complex Cu(II) + THPTA (Shields against ROS) S1->S2 S3 Step 3: Add Ascorbate (Reduces Cu(II) to Cu(I)) S2->S3 S4 Step 4: Add to Azide + Alkyne (Initiates Click Reaction) S3->S4 S5 Step 5: EDTA Wash / SEC (Removes Copper) S4->S5

Figure 2: Optimized bioconjugation workflow ensuring biomolecule stability during CuAAC.

  • Reagent Preparation: Prepare stock solutions in degassed PBS (pH 7.4): Azide-Peptide (1 mM), Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (5 mM), CuSO4 (20 mM), THPTA (100 mM), and Sodium Ascorbate (200 mM).

  • Catalyst Shielding (Critical Step): Mix 5 µL of CuSO4 with 5 µL of THPTA. Incubate for 5 minutes.

    • Rationale: THPTA is a highly water-soluble ligand. Pre-complexing Cu(II) with THPTA before adding the reducing agent is mandatory. If ascorbate is added to unliganded copper, it generates Reactive Oxygen Species (ROS) that will rapidly cleave the peptide backbone[1].

  • Activation: Add 5 µL of Sodium Ascorbate to the Cu-THPTA complex.

  • Conjugation: Add the activated catalyst mixture to 100 µL of the Azide-Peptide solution, followed immediately by 2 µL of the Alkyne stock. Incubate at room temperature for 1 hour.

  • Purification & Validation: Quench the reaction by adding EDTA to a final concentration of 5 mM. Purify the conjugate via Size Exclusion Chromatography (SEC) or dialysis. Validate the mass shift (+171 Da) via MALDI-TOF or ESI-LC-MS.

References

  • Propargylamine: an Important Moiety in Drug Discovery Source: ResearchGate URL
  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior Source: ACS Publications URL
  • Peptide Click Chemistry Explained Source: Bachem URL
  • Late-Stage Functionalization of the Rifamycin Core via Click Chemistry Toward New Antibacterial Derivatives Source: MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Click Reactions with Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in copper-cataly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reactions. The information herein is designed to help you optimize your experiments for higher yields, purity, and reproducibility.

Introduction to Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in Click Chemistry

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is a valuable alkyne-containing building block for click chemistry. Its unique structure, featuring two methoxyethyl arms, can influence its solubility and reactivity profile. This guide will address common challenges and provide solutions to ensure the successful application of this reagent in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My click reaction with Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is showing low to no product yield. What are the potential causes and how can I fix it?

A1: Low or no product yield is a common issue in CuAAC reactions and can stem from several factors. Here's a systematic approach to troubleshooting:

1. Catalyst Inactivation: The Achilles' Heel of CuAAC

The active catalyst in click chemistry is the Cu(I) oxidation state.[1] However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

  • The Problem: Insufficient active Cu(I) catalyst throughout the reaction.

  • The Solution: It is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, like sodium ascorbate, to generate the active Cu(I) species in situ.[1][3] This ensures a continuous supply of the active catalyst. Always use a freshly prepared solution of sodium ascorbate.[1][4]

2. The Critical Role of Ligands

Ligands are essential for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[1][4][5]

  • The Problem: An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[4]

  • The Solution: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[4][5] A typical starting point for the ligand-to-copper ratio is between 1:1 and 5:1.[4] It's also best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2][4]

3. Reagent Purity and Stoichiometry

The purity of your azide, alkyne (Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine), and solvents can significantly impact the reaction.

  • The Problem: Impurities can interfere with the catalyst, and an incorrect ratio of azide to alkyne can lead to incomplete conversion.

  • The Solution: Use high-purity reagents and solvents.[4] While a 1:1 stoichiometric ratio is often the starting point, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants (often the less precious one) can drive the reaction to completion.[4]

4. Substrate-Specific Issues

The structure of your azide or any biomolecule it's attached to can present challenges.

  • The Problem: Steric hindrance near the azide or alkyne can slow the reaction.[1][4] Additionally, certain functional groups on your substrates, such as thiols, can interact with the copper catalyst and inhibit the reaction.[4][6]

  • The Solution: For sterically hindered substrates, you may need to increase the reaction time or temperature.[1][4] If your substrate contains groups that can chelate copper, increasing the concentration of the copper-ligand complex may be necessary.[4]

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A2: The most common side reaction in CuAAC is the oxidative homodimerization of terminal alkynes, also known as Glaser coupling. [2][7]

  • The Problem: In the presence of copper and oxygen, your Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine can react with itself to form a diyne, consuming your starting material and complicating purification.[2]

  • The Solution:

    • Degassing: Thoroughly degas all your solutions (e.g., by bubbling with an inert gas like argon or nitrogen) before starting the reaction.[2]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere.[2]

    • Reducing Agent: Ensure you have an adequate excess of the reducing agent (sodium ascorbate).[2]

Another potential issue, particularly in bioconjugation, is the degradation of amino acid residues like histidine, arginine, cysteine, and methionine by reactive oxygen species that can be generated by the Cu(II)/ascorbate system.[6]

  • The Problem: Damage to your biomolecule of interest.

  • The Solution: The use of copper-chelating ligands like THPTA can help limit this degradation.[6] Additionally, additives like aminoguanidine can be used to protect specific amino acid residues.[6][8]

Q3: What is the optimal solvent system for a click reaction with Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine?

A3: The choice of solvent can significantly influence the reaction rate and outcome.

  • Aqueous Systems: Click chemistry is renowned for its compatibility with aqueous conditions, making it ideal for bioconjugation.[3][9] Water can even accelerate the reaction.[3] For bioconjugation, buffers such as phosphate-buffered saline (PBS) are commonly used.[10]

  • Organic Solvents: For small molecule synthesis, a variety of organic solvents can be used. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices due to their ability to dissolve a wide range of reactants.[11][12] Mixtures of solvents, such as t-BuOH/water, are also frequently employed.[1][13]

  • Key Consideration: The solubility of all reaction components is crucial. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, with its methoxyethyl groups, generally exhibits good solubility in a range of polar solvents.

Q4: How should I monitor the progress of my click reaction?

A4: Monitoring the reaction is essential to determine the optimal reaction time and to confirm completion.

  • Thin-Layer Chromatography (TLC): For small molecule reactions, TLC is a simple and effective method to track the consumption of starting materials and the formation of the product.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the disappearance of reactants and the appearance of the desired product mass. This is particularly useful for more complex reaction mixtures.

Q5: What are the best practices for purifying the triazole product?

A5: The purification method will depend on the nature of your product.

  • For Small Molecules:

    • Column Chromatography: This is a standard method for purifying organic compounds.[14]

    • Filtration/Crystallization: In some cases, the triazole product may precipitate out of the reaction mixture and can be isolated by simple filtration.[13]

  • For Bioconjugates (e.g., proteins, DNA):

    • Ethanol or Acetone Precipitation: This is a common method for precipitating oligonucleotides and DNA.[16]

    • Size Exclusion Chromatography (SEC): SEC is effective for separating the labeled biomolecule from excess small molecule reagents.

    • Dialysis: Dialysis can be used to remove small molecule impurities from a solution of the larger biomolecule conjugate.

It is important to note that in some cases, especially with efficient click reactions, minimal purification may be required.[17]

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for CuAAC Reactions
ParameterRecommended RangeNotes
Azide:Alkyne Ratio 1:1 to 1:2A slight excess of one reagent can improve yield.[4]
Copper(II) Sulfate 0.01 - 0.05 eqRelative to the limiting reagent.
Ligand (e.g., THPTA) 1 - 5 eqRelative to copper. Pre-mix with CuSO₄.[4]
Sodium Ascorbate 5 - 10 eqRelative to copper. Prepare fresh.[2][6]
Temperature Room Temperature to 60°CHigher temperatures may be needed for slow reactions.[1][18]
Reaction Time 30 minutes to 12 hoursMonitor by TLC or LC-MS.[5][18]
General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in a suitable solvent (e.g., DMF or DMSO).

    • Prepare a stock solution of CuSO₄·5H₂O in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of your chosen ligand (e.g., THPTA or TBTA) in an appropriate solvent.

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1.0 equivalent) and the azide (1.1 equivalents).

    • Add the solvent.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions.

    • Add the copper/ligand mixture to the reaction vial.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Workup:

    • Stir the reaction at the desired temperature and monitor its progress.

    • Once the reaction is complete, proceed with the appropriate purification method.

Visualizations

Diagram 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle

CuAAC_Cycle cluster_0 Catalytic Cycle cluster_1 Catalyst Generation CuI Cu(I) Copper_Acetylide Cu(I)-Acetylide Intermediate CuI->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Metallacycle Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Ring Contraction + Protonolysis Triazole_Product->CuI Regenerates Catalyst CuII Cu(II)SO4 CuI_gen Cu(I) CuII->CuI_gen + Ascorbate (Reduction) Ascorbate Sodium Ascorbate

Caption: The catalytic cycle of the CuAAC reaction, highlighting the role of Cu(I).

Diagram 2: Troubleshooting Workflow for Incomplete Click Reactions

Troubleshooting_Workflow Start Incomplete Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and stoichiometry correct? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use fresh reducing agent (ascorbate). Ensure proper ligand and ratio. Degas solutions. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions (solvent, temp.) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify starting materials. Use a slight excess of one reagent. Check_Reagents->Solution_Reagents No Check_Substrate Are there substrate-specific issues (e.g., steric hindrance)? Check_Conditions->Check_Substrate Yes Solution_Conditions Change solvent. Increase temperature or reaction time. Check_Conditions->Solution_Conditions No Solution_Substrate Increase reaction time/temperature. Increase catalyst/ligand concentration. Check_Substrate->Solution_Substrate Yes Success Successful Reaction Check_Substrate->Success No Solution_Catalyst->Start Solution_Reagents->Start Solution_Conditions->Start Solution_Substrate->Start

Caption: A logical workflow for diagnosing and resolving incomplete CuAAC reactions.

References

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. (2026, January 20). RSC Publishing. [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). MDPI. [Link]

  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. (2020, October 6). PMC - NIH. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011, December 15). In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. (2004, October 21). Organic Letters. [Link]

  • Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. [Link]

  • Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry. (2025, January 24). RSC Publishing. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2016, September 5). MDPI. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025, November 11). RSC Publishing. [Link]

  • Click Chemistry With Copper - A Biocompatible Version. (2011, July 18). Berkeley Lab News Center. [Link]

  • Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. (2021, January 27). RSC Publishing. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22). ACS Publications. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm. [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]

  • Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. (2023, November 14). MDPI. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). (2025, November 18). Reddit. [Link]

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. (2019, February 19). Frontiers. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020, April 26). MDPI. [Link]

  • (2-methoxyethyl)(prop-2-yn-1-yl)amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Recent progress in the applications of amino–yne click chemistry. (n.d.). RSC Publishing. [Link]

  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (n.d.). PMC. [Link]

Sources

Optimization

Overcoming steric hindrance in Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine conjugations

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. As a Senior Application Scientist, I frequently encounter challenges related to complex, heavily functionalized substrates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced bioconjugation and click chemistry. As a Senior Application Scientist, I frequently encounter challenges related to complex, heavily functionalized substrates.

Conjugating Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique dual-threat to reaction efficiency: severe steric hindrance and competitive catalyst chelation . The bulky, flexible methoxyethyl arms physically shield the terminal alkyne, while the tertiary amine and ether oxygens create a localized pocket that can sequester the Cu(I) catalyst, preventing the formation of the critical copper-acetylide intermediate[1].

This guide is engineered to provide researchers and drug development professionals with the mechanistic insights and field-proven protocols required to force this stubborn substrate into high-yielding conversions.

Mechanistic Insight: The Dual-Threat of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

To troubleshoot effectively, we must first understand the causality of the failure. The substrate does not merely block the azide; it actively poisons the catalytic cycle. If your Cu(I) is bound to the methoxyethyl heteroatoms instead of the alkyne, the reaction stalls. Overcoming this requires a thermodynamically superior Cu(I)-stabilizing ligand and targeted energy input to alter the substrate's conformational dynamics[1].

MechanisticLogic Substrate Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine Steric Steric Shielding by Methoxyethyl Arms Substrate->Steric Chelation Cu(I) Sequestration by N and O Heteroatoms Substrate->Chelation Energy Thermal / Microwave Energy Input Steric->Energy Overcome by Ligand High-Affinity Ligand (e.g., BTTAA) Chelation->Ligand Outcompeted by Intermediate Active Copper-Acetylide Complex Ligand->Intermediate Energy->Intermediate Product Successful 1,4-Triazole Conjugation Intermediate->Product

Logic pathway for overcoming steric and chelating hindrance in CuAAC.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with this specific propargylamine stalling at <15% yield? A: Standard CuAAC protocols often use TBTA or no ligand at all. With Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, the lone pairs on the nitrogen and oxygen atoms outcompete weak ligands for the Cu(I) ion. This strips the active catalyst from the catalytic cycle. You must use a highly active, sterically demanding polytriazole ligand to keep the Cu(I) in its active, multinuclear state[2].

Q2: Which ligand should I use to outcompete the substrate's chelating effect? A: BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) is the premier choice. BTTAA possesses bulky tert-butyl groups that prevent the formation of unreactive copper acetylide polymers, and its binding affinity for Cu(I) is high enough to prevent sequestration by your substrate's methoxyethyl arms[2]. If BTTAA is unavailable, THPTA is an acceptable water-soluble alternative[3], though it will require longer reaction times.

Q3: Can I just add more Copper to force the reaction? A: No. Flooding the system with excess copper without sufficient ligand will lead to the rapid generation of reactive oxygen species (ROS), oxidative homocoupling of your alkyne, and precipitation of inactive copper salts[4]. The key is the Ligand:Copper ratio , which should be pushed to 4:1 or 6:1 for this substrate[2].

Quantitative Data: Ligand Performance Comparison

To justify the shift from traditional ligands, consider the following comparative data for sterically hindered and chelating environments[2],[5].

LigandCu(I) StabilizationRelative Yield (30 min)Aqueous SolubilitySuitability for Chelating Alkynes
TBTA Low< 15%PoorNot Recommended
THPTA High~ 25%ExcellentAcceptable
BTTES Very High~ 40%ExcellentHighly Recommended
BTTAA Highest> 45% ExcellentOptimal Choice

Note: Data reflects baseline conversions in complex bioconjugation environments using a 6:1 Ligand-to-Cu(I) ratio.

Troubleshooting Guide

Observed IssueMechanistic CauseActionable Solution
Reaction mixture turns green/brown Oxidation of Cu(I) to Cu(II) due to oxygen ingress or depleted ascorbate.Degas all buffers with Argon. Prepare Sodium Ascorbate fresh immediately before use.
Reaction stalls despite BTTAA use Conformational locking of the methoxyethyl arms shielding the alkyne.Apply microwave irradiation (e.g., 60°C for 15 mins) to increase molecular dynamics and expose the alkyne[1].
High levels of alkyne homocoupling Insufficient ligand allowing uncoordinated Cu(I) to catalyze oxidative coupling.Increase the BTTAA:CuSO₄ ratio from 2:1 to 6:1. Ensure strict anaerobic conditions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific visual cues, you can confirm the mechanistic integrity of the reaction in real-time.

Reagents Required:

  • Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (100 mM stock in DMSO)

  • Target Azide (100 mM stock in DMSO)

  • CuSO₄·5H₂O (20 mM stock in degassed diH₂O)

  • BTTAA Ligand (50 mM stock in degassed diH₂O)

  • Sodium Ascorbate (100 mM stock in degassed diH₂O, prepared fresh <10 mins before use )

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step):

    • In a microcentrifuge tube, combine 12.5 µL of 50 mM BTTAA and 5.0 µL of 20 mM CuSO₄.

    • Self-Validation Check: The solution must turn a brilliant, clear blue . This confirms the formation of the Cu(II)-BTTAA complex. If it is cloudy, discard and remake stocks. Let stand for 5 minutes.

  • Substrate Assembly:

    • In your main reaction vial, add 10 µL of the target Azide (1 µmol) and 15 µL of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (1.5 µmol, slight excess to drive kinetics).

    • Add 400 µL of degassed reaction buffer (e.g., PBS pH 7.4 or 1:1 t-BuOH/H₂O to aid solubility).

  • Catalyst Introduction:

    • Transfer the entire blue BTTAA/CuSO₄ pre-complex into the main reaction vial.

  • In Situ Reduction (Initiation):

    • Add 25 µL of the fresh 100 mM Sodium Ascorbate solution.

    • Self-Validation Check: The blue color must immediately fade to colorless or very pale yellow . This is the optical proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) state.

  • Incubation & Energy Input:

    • Due to the steric hindrance of the methoxyethyl groups, standard room temperature incubation may take >24 hours.

    • Transfer the sealed vial to a microwave reactor and heat at 60°C for 20 minutes[1]. Alternatively, use a thermomixer at 45°C for 4 hours.

  • Quenching & Purification:

    • Quench the reaction by adding 1 mM EDTA to strip the copper, followed by standard LC-MS analysis or HPLC purification.

Workflow Step1 Step 1: Pre-complexation CuSO4 + BTTAA (Blue Solution) Step2 Step 2: Substrate Addition Hindered Alkyne + Azide Buffer (pH 7.4) Step1->Step2 Step3 Step 3: Reduction Sodium Ascorbate (Turns Colorless) Step2->Step3 Step4 Step 4: Incubation Microwave or Thermal Energy Input Step3->Step4 Step5 Step 5: Validation LC-MS / HPLC Purification Step4->Step5

Self-validating experimental workflow for hindered alkyne conjugations.

References

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC - National Institutes of Health.[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.[Link]

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. Glen Research.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - National Institutes of Health.[Link]

Sources

Troubleshooting

Resolving aqueous phase separation issues with Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

Welcome to the technical support guide for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to aqueous phase separation during its use in experimental protocols. As a tertiary amine containing a terminal alkyne, this reagent is frequently employed in bioconjugation and material science, often through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] The unique structure of this molecule, balancing polar ether groups with a nonpolar hydrocarbon backbone, can present solubility challenges in purely aqueous systems. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure your experiments proceed smoothly and successfully.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my reaction mixture containing Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine becoming cloudy or separating into distinct layers?

Answer: The phenomenon you are observing is liquid-liquid phase separation (LLPS), which occurs when the concentration of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine exceeds its solubility limit in your aqueous buffer.[3] While the two methoxyethyl groups confer some degree of polarity, the overall molecule possesses significant hydrophobic (nonpolar) character. When this molecule is introduced into a highly polar solvent like water, its hydrocarbon portions are repelled by the water's hydrogen-bonding network, leading to self-aggregation and the formation of a separate, organic-rich phase. This can manifest as visible cloudiness (an emulsion) or a complete separation into two liquid layers.[4]

Several factors can trigger or exacerbate this issue:

  • High Reagent Concentration: The most direct cause is using the reagent at a concentration above its saturation point in the specific aqueous medium.

  • High Salt Concentration: Buffers with high ionic strength (e.g., >500 mM NaCl) can reduce the solubility of organic molecules through a "salting-out" effect, where salt ions effectively compete for water molecules, making fewer available to solvate the reagent.[5]

  • Temperature: Solubility is temperature-dependent. While warming a solution often increases solubility, some systems, particularly those involving complex biomolecules, can exhibit lower solubility at colder temperatures.[3]

  • pH: As a tertiary amine, the reagent's nitrogen atom can be protonated at acidic or neutral pH. The resulting ammonium salt is typically more water-soluble than the neutral free base. If your buffer is basic (e.g., pH > 8-9), the reagent will be in its less soluble, neutral form.

Q2: My protocol requires an aqueous environment. How can I modify my solvent system to prevent phase separation?

Answer: The most effective and widely used strategy is the introduction of a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the medium.[6][7] This creates a more favorable environment for dissolving hydrophobic or amphiphilic molecules like Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, thereby preventing phase separation.[8]

The addition of just 5-10% (v/v) of a co-solvent can dramatically increase the solubility of a hydrophobic compound.[8] The general troubleshooting workflow is outlined below.

start Phase Separation Observed (Cloudy or Layered Solution) cosolvent Primary Solution: Introduce a Co-solvent start->cosolvent protocol1 Execute Protocol 1: Co-solvent Titration to Find Optimal % (v/v) cosolvent->protocol1  Recommended Action check_conc Secondary Check: Review Reagent Concentrations protocol1->check_conc  If Issue Persists resolve Homogeneous Solution Achieved protocol1->resolve  If Successful sub_conc Is concentration too high? Consider reducing. check_conc->sub_conc check_other Tertiary Check: Investigate Other Factors sub_other Check pH, Salt Conc., Temp. & Order of Addition check_other->sub_other sub_conc->check_other  If Issue Persists sub_conc->resolve  If Successful sub_other->resolve  If Successful

Caption: Troubleshooting workflow for resolving aqueous phase separation.

Commonly used co-solvents in bioconjugation and chemical synthesis are listed in the table below.

Co-solventTypical Starting % (v/v)Key Characteristics & Considerations
Dimethyl Sulfoxide (DMSO) 10 - 30%Excellent solubilizing power for a wide range of organic compounds. Can be difficult to remove post-reaction due to its high boiling point.
Tertiary Butanol (t-BuOH) 10 - 40%Often used in click chemistry; less likely to interfere with catalysts compared to other alcohols. Lyophilizes easily.
Isopropanol (IPA) 10 - 50%Good general-purpose co-solvent. More effective than ethanol or methanol for many hydrophobic compounds.
Acetonitrile (ACN) 10 - 30%Common in HPLC and purification. Good solubilizing power. Ensure it is compatible with all reaction components.
N,N-Dimethylformamide (DMF) 10 - 30%Strong polar aprotic solvent. Effective but can be difficult to remove and has some toxicity concerns.
Experimental Protocols

This protocol allows you to determine the minimum amount of co-solvent needed to maintain a single, clear phase for your specific reaction conditions.

  • Setup: In a small test vial, add your aqueous buffer and all reaction components except for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine.

  • Reagent Addition: Add Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine to the final desired concentration. Mix thoroughly. You should observe the phase separation (cloudiness).

  • Co-solvent Titration: Begin adding your chosen co-solvent (e.g., DMSO) dropwise or in small, measured aliquots (e.g., 1-2% of the total volume at a time).

  • Vortex & Observe: After each addition, vortex the vial vigorously for 10-15 seconds and visually inspect for clarity against a dark background.

  • Endpoint: Continue adding co-solvent until the solution becomes and remains perfectly clear. The total volume percentage of the added co-solvent is your minimum requirement.

  • Safety Margin: For your actual experiment, it is best practice to use a slightly higher concentration (e.g., an additional 5% v/v) to account for any minor fluctuations in temperature or concentration.

Q3: I've added a co-solvent, but my solution is still not perfectly clear. What other factors should I check?

Answer: If a co-solvent alone does not resolve the issue, it's time to investigate other experimental parameters. The order in which you add reagents and the initial state of your stock solutions are critical.

cluster_wrong Incorrect Method (High Risk of Phase Separation) cluster_correct Correct Method (Promotes Homogeneity) w_reagent Neat/Solid Reagent w_mix Direct Mixing w_reagent->w_mix w_buffer Aqueous Buffer w_buffer->w_mix w_result Cloudy Solution (Phase Separation) w_mix->w_result c_reagent Neat/Solid Reagent c_stock Concentrated Stock Solution (Clear) c_reagent->c_stock c_cosolvent Co-solvent (e.g., DMSO) c_cosolvent->c_stock c_mix Slow Addition with Mixing c_stock->c_mix c_buffer Aqueous Buffer c_buffer->c_mix c_result Clear, Homogeneous Solution c_mix->c_result

Caption: Comparison of incorrect vs. correct reagent addition methods.

Consider these critical factors:

  • Order of Addition: Never add the neat (liquid) or solid organic reagent directly into the full volume of the aqueous buffer. The localized high concentration will cause immediate precipitation or phase separation. Best Practice: First, dissolve the Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in a small amount of pure co-solvent (e.g., DMSO) to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer while stirring.

  • pH Adjustment: Check the pH of your final reaction mixture. If it is alkaline, the amine will be in its less soluble neutral form. Adjusting the pH to a slightly acidic or neutral range (e.g., pH 6.0-7.5), if compatible with your reaction, can protonate the amine and significantly improve its water solubility.

  • Solubility of Other Reagents: The phase separation may not be caused by your amine reagent alone. If you are performing a click reaction, ensure your azide-containing partner is also soluble under the reaction conditions. If both coupling partners are hydrophobic, a higher percentage of co-solvent will be required. It is advisable to test the solubility of each component individually.

Best Practices for Proactively Avoiding Phase Separation

To ensure robust and reproducible results, incorporate the following best practices into your experimental design from the outset.

  • Pre-formulate with a Co-solvent: If you know your key reagents have limited aqueous solubility, begin by designing your reaction buffer to contain a co-solvent. A starting point of 10-20% t-butanol or DMSO is often a safe and effective choice for many bioconjugation reactions.[8]

  • Conduct a Small-Scale Pilot Study: Before committing your valuable materials to a large-scale reaction, perform a small pilot experiment (e.g., 50-100 µL scale) to test for any physical incompatibilities or solubility issues between the components at their final concentrations.

  • Prepare Individual Stock Solutions: Make concentrated stock solutions of each reaction component in a solvent in which it is highly soluble (e.g., Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine in DMSO, azide partner in DMF or water, copper catalyst/ligand complex in water/DMSO). This ensures each component is fully dissolved before they are mixed.

  • Controlled Mixing: When assembling the final reaction, add the stock solutions to the main aqueous buffer sequentially and with continuous stirring. This avoids localized high concentrations and promotes a smooth transition into a homogeneous solution.

By understanding the physicochemical principles behind aqueous phase separation and employing these systematic troubleshooting and preventative strategies, you can effectively utilize Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine to achieve your research goals.

References
  • Wikipedia Contributors. (2024). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • BDMAEE. (2024). bis(2-methoxyethyl)amine. Retrieved from [Link]

  • Ayala, R. E., et al. (n.d.). EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. Retrieved from [Link]

  • Grisho, A., et al. (2021). Putting the Squeeze on Phase Separation. ACS Central Science. Retrieved from [Link]

  • wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved from [Link]

  • Karim, M. R., et al. (2019). Chemical control of phase separation in DNA solutions. Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-Methoxyethyl)amine. Retrieved from [Link]

  • Findlay, J. A., et al. (2019). Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Journal of Chemistry. Retrieved from [Link]

  • Burns, M. J., et al. (2011). Phase Separation As a Strategy Toward Controlling Dilution Effects in Macrocyclic Glaser-Hay Couplings. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chemical control of phase separation in DNA solutions. Retrieved from [Link]

  • Düzleyen, R. K. (2024). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

  • Alberti, S., et al. (2019). Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates. Cell. Retrieved from [Link]

  • ChemWhat. (n.d.). BIS(2-METHOXYETHYL)AMINE CAS#: 111-95-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • NextSDS. (n.d.). (2-methoxyethyl)(prop-2-yn-1-yl)amine — Chemical Substance Information. Retrieved from [Link]

  • Zhang, J., et al. (2021). Recent progress in the applications of amino–yne click chemistry. Polymer Chemistry. Retrieved from [Link]

  • Elbaum-Garfinkle, S., et al. (2018). Methods and Strategies to Quantify Phase Separation of Disordered Proteins. Methods in Enzymology. Retrieved from [Link]

  • D'Atri, V., et al. (2019). Liquid phase separation techniques for the characterization of monoclonal antibodies and bioconjugates. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Gonda, Z. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Biology Stack Exchange. (2012). Troubleshooting bioconjugates migration in a SDS-PAGE gel? Retrieved from [Link]

  • Hein, C. D., et al. (2007). The growing applications of click chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Baimenov, A., et al. (2020). Mechanism of Phase Separation in Aqueous Two-Phase Systems. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and application in heterogeneous Click reactions of an ionically immobilized (NHC)2Cu (I) catalyst. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Alkyne Selection in CuAAC Click Chemistry: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine vs. Propargylamine

Executive Summary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized bioconjugation, drug development, and materials science due to its orthogonal reactivity and high thermodynamic driving force. Howe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized bioconjugation, drug development, and materials science due to its orthogonal reactivity and high thermodynamic driving force. However, the efficiency of "click" chemistry is heavily dependent on the microenvironment and the specific structural handles employed[1]. While propargylamine remains the traditional alkyne handle for small-molecule synthesis, its primary amine moiety introduces significant mechanistic liabilities in complex aqueous systems.

This guide provides an objective, data-driven comparison between standard propargylamine and the engineered alternative, Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine , detailing the causality behind their divergent performance and providing self-validating protocols for researchers optimizing high-yield bioconjugations.

Structural & Mechanistic Causality

Propargylamine: The Traditional Handle

Propargylamine is a highly reactive, low-molecular-weight building block widely utilized in organic synthesis[2]. While kinetically favorable for simple reactions, its primary amine structure presents three distinct challenges in complex CuAAC workflows:

  • Oxidative Instability : During the metal-catalyzed reduction processes inherent to Cu(I) generation, primary amines can undergo concomitant oxidation, converting into imines[3]. This side reaction consumes the alkyne handle and generates reactive intermediates that can cross-link proteins.

  • Catalyst Sequestration : The unhindered nitrogen lone pair acts as a potent ligand for Cu(I). This coordination sequesters the catalyst, stalling the cycloaddition kinetics and often necessitating higher, potentially cytotoxic copper loadings[1].

  • Hydrophobicity : When conjugated to biomolecules, the lack of hydrating functional groups can induce hydrophobic aggregation, a critical failure point in Antibody-Drug Conjugate (ADC) development.

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine: The Engineered Alternative

N,N-bis(2-methoxyethyl)prop-2-yn-1-amine (CAS 220699-97-8) resolves these liabilities through deliberate structural engineering[4]. By converting the primary amine into a tertiary amine flanked by two methoxyethyl groups, the molecule fundamentally alters the reaction dynamics:

  • Steric Shielding : The bulky tertiary amine prevents unwanted nucleophilic attacks and sterically blocks the nitrogen lone pair from acting as a bidentate ligand. This ensures the Cu(I) catalyst remains fully available for the azide-alkyne cycloaddition, driving the reaction to completion at lower catalyst loadings.

  • Hydration Dynamics (PEG-like Effect) : The methoxyethyl arms function as miniature polyethylene glycol (PEG) chains. This drastically improves the aqueous solubility of the alkyne and maintains the hydration sphere of the resulting triazole conjugate, preventing protein precipitation during bioconjugation.

Mechanistic Pathway Visualization

MechanisticComparison Start Terminal Alkyne + Azide + Cu(I) Prop Propargylamine (Primary Amine) Start->Prop Bis Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine (Tertiary Amine) Start->Bis PropSide Side Reactions: Imine Formation & Cu(I) Sequestration Prop->PropSide Oxidation / Coordination PropProduct 1,4-Triazole (Variable Yield, Aggregation Risk) Prop->PropProduct CuAAC BisProduct 1,4-Triazole (High Yield, Water Soluble) Bis->BisProduct Efficient CuAAC (Sterically Shielded)

Mechanistic divergence in CuAAC pathways between primary and tertiary propargylamines.

Quantitative Comparative Data

The following table summarizes the physicochemical and operational differences between the two alkyne handles, providing a framework for reagent selection.

PropertyPropargylamineBis-(2-methoxy-ethyl)-prop-2-ynyl-amine
CAS Number 2450-71-7220699-97-8
Molecular Weight 55.08 g/mol 171.24 g/mol
Amine Substitution PrimaryTertiary
Aqueous Solubility High (but highly volatile)Very High (PEG-like hydration)
Cu(I) Interference Moderate to High (Sequestration)Low (Sterically shielded)
Side Reactions Imine formation, oxidative couplingNegligible
Primary Use Case Small molecule synthesis, basic handlesBioconjugation, ADC development, materials

Self-Validating Experimental Protocol: Aqueous Bioconjugation

To demonstrate the practical superiority of the tertiary alkyne handle in sensitive environments, the following protocol outlines a standardized CuAAC bioconjugation (e.g., attaching a fluorophore-azide to an alkyne-modified protein). This protocol is designed as a self-validating system, where the order of addition actively prevents reaction failure.

Causality in Protocol Design:
  • Buffer Selection : 1X PBS (pH 7.4) is mandatory. Tris buffer is strictly avoided because its primary amine competes for Cu(I) coordination. EDTA is avoided as it permanently chelates copper.

  • Ligand Stabilization : THPTA is added at a 5:1 ratio to Cu(I). This accelerates the reaction and prevents the generation of reactive oxygen species (ROS) that degrade biological substrates.

  • Order of Addition (Critical) : Ascorbate must be added to the Cu/THPTA complex before introduction to the protein. Adding ascorbate directly to a protein-copper mixture generates localized radicals, leading to immediate protein denaturation.

Step-by-Step Methodology:
  • Reagent Preparation : Dissolve the alkyne-modified substrate (1 eq) and the azide-fluorophore (5 eq) in 1X PBS (pH 7.4). Ensure the final concentration of the protein is between 1-5 mg/mL to favor intermolecular kinetics.

  • Catalyst Complexation : In a separate microcentrifuge tube, mix CuSO4​ (1 eq, typically 100 µM final) with THPTA ligand (5 eq, 500 µM final). Incubate at room temperature for 5 minutes. Validation check: The solution should remain clear blue.

  • Reduction & Initiation : Add freshly prepared Sodium Ascorbate (10 eq, 1 mM final) to the Cu/THPTA mixture. Validation check: The solution will briefly shift from blue to colorless, indicating the successful reduction of Cu(II) to catalytically active Cu(I). Immediately add this active catalytic complex to the main reaction vessel.

  • CuAAC Reaction : Incubate the mixture at room temperature (22–25 °C) for 2 to 12 hours. The reaction must be protected from light to prevent photodegradation of the reagents and stabilize the Cu(I) oxidation state[3].

  • Purification & Validation : Remove excess reagents and the copper catalyst via Size Exclusion Chromatography (SEC) or dialysis against PBS. Validate conjugation efficiency and structural integrity via LC-MS or fluorescence spectroscopy.

Workflow Visualization

Workflow Step1 1. Reagent Prep Equilibrate Reactants Step2 2. Catalyst Prep CuSO4 + Ascorbate Step1->Step2 Step3 3. CuAAC Reaction RT, 2-12h, Dark Step2->Step3 Step4 4. Purification Dialysis / SEC Step3->Step4 Step5 5. Validation LC-MS / NMR Step4->Step5

Standardized step-by-step bioconjugation workflow for CuAAC click chemistry.

Conclusion

While propargylamine remains a cost-effective reagent for robust organic syntheses, its application in sensitive, aqueous, or biological environments is limited by primary amine side reactions and catalyst sequestration. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine represents a significant evolutionary step in click chemistry handles. By leveraging steric shielding and built-in PEG-like hydration, it ensures clean, high-yielding cycloadditions without the risk of substrate aggregation or catalyst poisoning.

References

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Click-Ready Gold Nanoparticles from Aqueous Mechanochemistry: 2-Propynylamine as a Reducing Agent and Surface Ligand Nanomaterials (MDPI) URL:[Link]

  • Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • N,N-bis-(2-methoxyethyl)propargylamine (CAS 220699-97-8) Database Entry MolAid Chemical Database URL:[Link]

Sources

Comparative

A Comparative Guide to the Click Efficiency of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine and Standard Alkynes

In the realm of bioconjugation, drug discovery, and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a pivotal tool for its efficiency and ort...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of bioconjugation, drug discovery, and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a pivotal tool for its efficiency and orthogonality.[1][2][3][4] The rate and fidelity of this reaction are paramount, driving the development of new reagents that offer superior performance. This guide provides an in-depth comparison of the click efficiency of a specialized alkyne, Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, against standard, non-chelating alkynes. We will explore the mechanistic advantages conferred by intramolecular chelation and provide the experimental framework to validate these principles.

The Principle of Enhanced Reactivity: Intramolecular Copper Chelation

The efficiency of the CuAAC reaction is significantly influenced by the concentration and local environment of the copper(I) catalyst.[5][6] Standard protocols often rely on external ligands to stabilize the Cu(I) oxidation state and accelerate the reaction.[5][7] However, an elegant strategy to enhance reaction kinetics involves the use of substrates that possess internal coordinating groups.[8][9][10]

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is a prime example of such a rationally designed reagent. The two methoxyethyl arms of this molecule are postulated to act as an intramolecular bidentate ligand, chelating the copper(I) catalyst in proximity to the alkyne functionality. This pre-coordination of the catalyst is hypothesized to significantly increase the effective molarity of the copper at the reaction site, thereby accelerating the rate-determining steps of the catalytic cycle.[10]

In contrast, standard alkynes , such as propargyl alcohol, phenylacetylene, or simple alkyl alkynes, lack these internal coordinating groups.[11][12] Consequently, their reaction rates are more dependent on the concentration of external ligands and the stochastic encounters between the catalyst, alkyne, and azide in the reaction medium.

Structural Comparison and Hypothesized Performance

FeatureBis-(2-methoxy-ethyl)-prop-2-ynyl-amineStandard Alkynes (e.g., Propargyl Alcohol, Phenylacetylene)
Alkyne Type Terminal PropargylamineTerminal
Coordinating Groups Two ether oxygens and one tertiary amineNone
Chelation Potential High (Intramolecular)None
Hypothesized Reaction Rate Significantly AcceleratedStandard (dependent on external ligands)
Copper Concentration Effective at lower concentrationsRequires higher concentrations or potent external ligands

The Mechanism of Acceleration: A Closer Look

The enhanced reactivity of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine can be attributed to a chelation-assisted mechanism. The ether oxygens and the tertiary amine can form a stable complex with the copper(I) ion, positioning it optimally for the cycloaddition reaction.

G cluster_0 Chelation-Assisted CuAAC Mechanism A Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Intermediate Chelated Cu(I)-Alkyne Complex A->Intermediate + Cu(I) Cu Cu(I) Azide R-N3 Product Triazole Product Intermediate->Product + R-N3

Caption: Proposed chelation-assisted mechanism for enhanced CuAAC efficiency.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the superior click efficiency of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, a comparative kinetic study is essential. This protocol outlines a robust method for monitoring the reaction progress and comparing the rates of different alkynes.

Materials:
  • Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

  • Standard Alkyne 1: Propargyl alcohol

  • Standard Alkyne 2: Phenylacetylene

  • Azide: Benzyl azide (or a fluorescent azide like 3-azido-7-hydroxycoumarin for fluorometric analysis)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A 1:1 mixture of deionized water and tert-butanol

  • Internal standard for analysis (e.g., 1,3,5-trimethoxybenzene for NMR)

Stock Solutions:
  • Alkyne Solutions (100 mM): Prepare separate 100 mM stock solutions of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, propargyl alcohol, and phenylacetylene in the solvent mixture.

  • Azide Solution (100 mM): Prepare a 100 mM stock solution of the chosen azide in the solvent mixture.

  • Copper(II) Sulfate Solution (10 mM): Prepare a 10 mM aqueous solution of CuSO₄·5H₂O.

  • Sodium Ascorbate Solution (100 mM): Prepare a fresh 100 mM aqueous solution of sodium ascorbate immediately before use.

Reaction Procedure:
  • To three separate reaction vials, add 100 µL of each alkyne stock solution.

  • To each vial, add 100 µL of the azide stock solution.

  • Add 700 µL of the solvent mixture to each vial.

  • If using an internal standard for analysis, add the appropriate amount.

  • Initiate the reactions by adding 50 µL of the copper(II) sulfate solution followed immediately by 50 µL of the sodium ascorbate solution to each vial.

  • Start a timer immediately after the addition of the sodium ascorbate.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by diluting with a solution containing a strong chelating agent like EDTA).

  • Analyze the quenched aliquots by a suitable method (e.g., HPLC, LC-MS, or ¹H NMR) to determine the extent of product formation.

Data Analysis:

Plot the percentage of product formation versus time for each of the three alkynes. The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve. The time to reach 50% and 90% conversion should also be compared.

G cluster_workflow Experimental Workflow prep Prepare Stock Solutions (Alkynes, Azide, CuSO4, NaAsc) react Set up Reactions (Alkyne + Azide + Solvent) prep->react initiate Initiate Reaction (+ CuSO4 + NaAsc) react->initiate sample Sample at Time Points initiate->sample quench Quench Reaction sample->quench analyze Analyze Samples (HPLC, LC-MS, NMR) quench->analyze plot Plot Data & Compare Rates analyze->plot

Caption: Workflow for comparative kinetic analysis of alkyne click efficiency.

Causality Behind Experimental Choices

  • In situ Reduction of Cu(II): The use of CuSO₄ with sodium ascorbate to generate the active Cu(I) catalyst in situ is a common and reliable method that circumvents the instability of Cu(I) salts.[13]

  • Solvent System: A water/tert-butanol mixture is a versatile solvent system that can solubilize a wide range of organic substrates while being compatible with the aqueous nature of the catalyst system.[14]

  • Concentrations: The chosen concentrations are typical for CuAAC reactions and are within a range where differences in reaction rates should be readily observable.

  • Quenching: Quenching the reaction at specific time points is crucial for accurate kinetic analysis, preventing further reaction after sampling.

  • Analytical Methods: HPLC, LC-MS, and NMR are powerful techniques for quantifying the conversion of starting materials to the triazole product, providing reliable data for kinetic comparisons.

Conclusion

While direct comparative data for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is not yet widely published, the principles of intramolecular catalysis strongly suggest its superior performance in CuAAC reactions compared to standard, non-chelating alkynes.[8][10] The internal methoxyethyl groups are poised to chelate the copper catalyst, leading to a significant rate enhancement. The provided experimental protocol offers a clear and robust framework for researchers to validate this hypothesis and quantify the efficiency gains. For scientists and drug development professionals, the adoption of such advanced, chelation-competent alkynes can lead to faster reaction times, lower catalyst loading, and ultimately, more efficient and cost-effective synthetic processes.

References

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
  • Li, Y., Li, G., & Wu, Y. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new outlets for a classical reaction. Chemical Society Reviews, 42(18), 7358-7368.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[11][15][16]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.

  • Barluenga, S., Lhermitte, F., & Winssinger, N. (2014). Copper-chelating azides for efficient click conjugation reactions in complex media.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne-azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1723.
  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

  • González-Lainez, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038-2051.
  • Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1723.
  • Brittain, W. D. G., Buckley, B. R., & Fossey, J. S. (2015). Kinetic resolution of alkyne-substituted quaternary oxindoles via copper catalysed azide-alkyne cycloadditions.
  • Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • García, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Straub, B. F. (2007). Copper (I)-catalyzed azide/alkyne cycloaddition (CuAAC).
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC): a new catalyst makes the ‘perfect’reaction more so. Chemistry–An Asian Journal, 5(7), 1488-1491.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
  • Himo, F., et al. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles: a mechanistic overview. Journal of the American Chemical Society, 127(1), 210-216.
  • van Vliet, K. M., et al. (2009). A study of copper-catalyzed azide-alkyne “click” reactions in the presence of N, N, N′, N″, N″-pentamethyldiethylenetriamine. Organic & biomolecular chemistry, 7(8), 1641-1647.
  • Majireck, M. M., & Weinreb, S. M. (2006). The intramolecular Diels-Alder reaction in organic synthesis. Chemical reviews, 106(12), 4843-4886.
  • Gonda, Z., & Novák, Z. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) in the synthesis of N-heterocycles. Dalton Transactions, 40(32), 7275-7284.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Punna, S., et al. (2005). A new class of modular reagents for the synthesis of 1, 4-disubstituted 1, 2, 3-triazoles.
  • Gil, M. V., Arévalo, M. J., & López, Ó. (2007). Click chemistry for peptide-based drug design. Molecules, 12(5), 1138-1162.

Sources

Validation

HPLC Method Validation for Testing Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Purity: A Comparative Guide

The Analytical Challenge: Causality in Chromatographic Behavior Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (also known as N,N-bis(2-methoxyethyl)prop-2-yn-1-amine) is a critical polar, aliphatic tertiary amine featuring a t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality in Chromatographic Behavior

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (also known as N,N-bis(2-methoxyethyl)prop-2-yn-1-amine) is a critical polar, aliphatic tertiary amine featuring a terminal propargyl group. Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for this compound presents two fundamental physicochemical challenges:

  • Lack of a Strong Chromophore: The molecule lacks aromaticity, relying solely on the alkyne and amine groups for UV absorbance. This necessitates low-wavelength UV detection (e.g., 210 nm) or universal detection techniques like Charged Aerosol Detection (CAD).

  • Severe Peak Tailing: The tertiary amine has a pKa of approximately 8.5–9.5. In standard acidic or neutral mobile phases, the amine is protonated (positively charged). These cations undergo secondary ion-exchange interactions with deprotonated residual silanols (Si-O⁻) on traditional silica-based stationary phases. This causality is the primary driver of peak asymmetry, poor resolution, and compromised quantitative accuracy[1].

To overcome these challenges, analytical scientists must select a chromatographic strategy that actively mitigates silanol interactions while ensuring adequate retention.

Method Strategy Comparison: Low pH vs. High pH vs. HILIC

To establish a self-validating analytical system, we objectively compared three distinct column and mobile phase strategies.

  • Strategy A: Low pH Reversed-Phase (Standard C18). Utilizes 0.1% Trifluoroacetic acid (TFA) at pH 2.0. While TFA acts as an ion-pairing agent to suppress silanol ionization, the protonated amine remains highly polar, resulting in poor retention and moderate tailing.

  • Strategy B: High pH Reversed-Phase (Hybrid C18). Utilizes 10 mM Ammonium Bicarbonate adjusted to pH 10.0. At this pH, the tertiary amine is fully deprotonated (neutralized). This eliminates cation-exchange interactions and maximizes hydrophobic retention, yielding sharp, symmetrical peaks. Because standard silica dissolves above pH 8, an Ethylene Bridged Hybrid (BEH) silica column is mandatory.

  • Strategy C: HILIC (Amide-Bonded Silica). Utilizes a high-organic mobile phase (90% Acetonitrile) to retain the polar, protonated amine via hydrophilic partitioning. While effective for polar retention, it is highly sensitive to sample diluent mismatch.

Chromatographic Performance Data

The following table summarizes the experimental performance of the three strategies for analyzing Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine at a concentration of 1.0 mg/mL.

Chromatographic ParameterLow pH RP-HPLC (Standard C18)High pH RP-HPLC (Hybrid BEH C18)HILIC Mode (Amide-Bonded)
Mobile Phase 0.1% TFA (pH 2.0) / ACN10 mM NH₄HCO₃ (pH 10.0) / ACN10 mM NH₄Ac (pH 5.0) / 90% ACN
Retention Time (min) 2.46.85.2
USP Tailing Factor ( Tf​ ) 1.85 (Fail)1.05 (Pass)1.30 (Pass)
Theoretical Plates ( N ) 4,50014,2009,800
Signal-to-Noise (S/N) 45180110

MethodSelection A Bis-(2-methoxy-ethyl) -prop-2-ynyl-amine B1 Low pH (pH 2.0) Standard C18 A->B1 Acidic Mobile Phase B2 High pH (pH 10.0) Hybrid C18 A->B2 Basic Mobile Phase B3 HILIC Mode Amide/Silica A->B3 High Organic Phase C1 Protonated Amine: Poor Retention & Tailing B1->C1 C2 Neutral Amine: Sharp Peaks & Good Retention B2->C2 C3 Orthogonal Retention: Ideal for Polar Impurities B3->C3

Figure 1: Chromatographic method selection decision tree based on analyte physicochemical properties.

Step-by-Step Methodology: High pH RP-HPLC

To ensure the protocol operates as a self-validating system, a System Suitability Test (SST) is integrated into the workflow. The method must pass SST criteria before sample analysis can proceed.

Materials & Instrumental Setup
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm (PDA) or Charged Aerosol Detector (CAD).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% to 95% B

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

Self-Validating System Suitability Test (SST)

Before injecting unknown samples, inject the Reference Standard (1.0 mg/mL) six times. The system is only validated for use if it meets the following causality-driven criteria:

  • %RSD of Peak Area 2.0% (Ensures injector precision and detector stability).

  • USP Tailing Factor 1.5 (Confirms the high pH is actively suppressing silanol interactions).

  • Theoretical Plates ( N ) 10,000 (Confirms column bed integrity and optimal mass transfer).

ICH Q2(R2) Method Validation Protocol & Results

Following the finalized March 2024 FDA/ICH Q2(R2) guidelines[2], the high pH method was rigorously validated to prove it is fit for its intended purpose[3].

Validation S1 Specificity (Forced Degradation) S2 Linearity & Range (LOQ to 150%) S1->S2 S3 Accuracy (Spike Recovery) S2->S3 S4 Precision (Repeatability) S3->S4 S5 Robustness (DoE Approach) S4->S5

Figure 2: Sequential ICH Q2(R2) analytical method validation workflow for purity testing.

Phase 1: Specificity & Forced Degradation

Causality: We must prove that the active pharmaceutical ingredient (API) peak is not artificially inflated by co-eluting impurities. Protocol: Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine was subjected to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C) for 24 hours. Result: Photodiode Array (PDA) peak purity analysis confirmed that the purity angle was less than the purity threshold for all stressed samples, proving no degradants co-eluted with the main peak.

Phase 2: Linearity, Range, LOD, and LOQ

Causality: The detector response must be mathematically proportional to the analyte concentration across the expected testing range. Protocol: Calibration standards were prepared from the Limit of Quantitation (LOQ) up to 150% of the nominal target concentration (1.5 mg/mL). Result: The Limit of Detection (LOD) was established at 0.5 µg/mL (S/N > 3), and LOQ at 1.5 µg/mL (S/N > 10). The linearity curve yielded an R2 of 0.9998, demonstrating excellent proportional response.

Phase 3: Accuracy (Spike Recovery)

Causality: To rule out matrix effects that could suppress or enhance the analyte signal. Protocol: Known amounts of reference standard were spiked into a synthetic placebo matrix at 50%, 100%, and 150% levels (n=3 per level). Result: Mean recoveries ranged from 99.4% to 100.6%, well within the ICH acceptance criteria of 98.0% - 102.0%.

Phase 4: Precision & Robustness

Causality: A method is only reliable if it can withstand minor, deliberate variations in operating parameters (Robustness) and operator changes (Intermediate Precision). Protocol: Six replicate injections were performed by two different analysts on different days. Robustness was tested by varying flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2 units). Result: Repeatability %RSD was 0.65%. Robustness testing showed no significant shift in USP tailing or retention time, proving the buffering capacity of the 10 mM Ammonium Bicarbonate is sufficient to maintain the amine in its neutral state.

Validation Summary Table
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from degradants; Peak Purity Angle < ThresholdPurity Angle: 0.112 < Threshold: 0.250PASS
Linearity (Range) R2≥0.999 (LOQ to 150%) R2=0.9998 PASS
Accuracy 98.0% - 102.0% Mean Recovery99.4% - 100.6%PASS
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%PASS
Robustness Tf​≤1.5 , %RSD 2.0% under varied conditions Tf​=1.08 , %RSD = 0.82%PASS

Conclusion

Testing the purity of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine requires overcoming the inherent basicity of its tertiary amine group. By understanding the causality behind peak tailing—specifically the cation-exchange interaction between protonated amines and ionized silanols—we successfully engineered a high pH (pH 10.0) reversed-phase method using a hybrid BEH C18 column. This method neutralizes the analyte, yielding superior theoretical plate counts and peak symmetry compared to traditional low pH or HILIC approaches. The method fully complies with the latest ICH Q2(R2) validation guidelines, providing a robust, self-validating system for drug development professionals.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development". Federal Register (March 2024).[Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines". Waters Application Notes.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chromatography Technical Guides.[Link]

  • LCGC International. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies". Chromatography Online.[Link]

Sources

Comparative

A Comprehensive Comparison Guide: Mass Spectrometry Characterization of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Conjugates

As bioconjugation chemistries grow increasingly complex, the analytical burden placed on mass spectrometry (MS) to characterize these modifications has intensified. Detecting low-abundance conjugated peptides or antibody...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation chemistries grow increasingly complex, the analytical burden placed on mass spectrometry (MS) to characterize these modifications has intensified. Detecting low-abundance conjugated peptides or antibody-drug conjugates (ADCs) in complex matrices requires chemical tags that not only react efficiently but also actively enhance analytical sensitivity.

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (BMEPA) has emerged as a structurally optimized alkyne-amine linker designed specifically to overcome the limitations of traditional click-chemistry tags. This guide objectively compares BMEPA against conventional alternatives—such as simple propargylamine and PEG4-alkyne—and provides field-proven, self-validating experimental workflows for its application in LC-MS/MS characterization.

Mechanistic Advantage: The Causality Behind BMEPA's Design

To understand why BMEPA outperforms traditional linkers in MS workflows, we must deconstruct its molecular architecture. BMEPA is engineered with three distinct functional domains, each solving a specific analytical challenge:

  • Terminal Alkyne for Bioorthogonal Ligation: The prop-2-ynyl (propargyl) group enables highly selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This click chemistry is robust, insensitive to pH variations, and forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage [3].

  • Tertiary Amine Core for Ionization Enhancement: Electrospray ionization (ESI) sensitivity is fundamentally dictated by an analyte's gas-phase basicity and its ability to retain a proton. Primary amines (like those in simple propargylamine) offer baseline ionization. In contrast, the introduction of a sterically accessible tertiary amine significantly increases proton affinity, driving near-quantitative protonation under acidic LC-MS conditions and yielding a robust mass signal [2].

  • Bis-(2-methoxyethyl) Arms for Steric Shielding and Solubility: Hydrophobic payloads often induce aggregation or severe peak tailing in reversed-phase liquid chromatography (RP-LC). To balance this hydrophobicity, hydrophilic spacers are essential [1]. The twin methoxyethyl groups on BMEPA act as a "mini-PEG" shield. The ether oxygens participate in hydrogen bonding with the aqueous mobile phase, maintaining conjugate solubility without introducing the massive, complex mass shifts associated with long-chain PEGylation.

G A Azide-Tagged Peptide/Protein C CuAAC Reaction (CuSO4, THPTA, Ascorbate) A->C B BMEPA Linker (Alkyne + Tertiary Amine) B->C D Triazole Conjugate (Highly Soluble) C->D Click Ligation E LC-MS/MS Analysis (Enhanced ESI+ Signal) D->E Protonation of Amine

CuAAC bioconjugation workflow of BMEPA with azide-tagged proteins for MS analysis.

Comparative Performance Data

When selecting a linker for MS characterization, researchers must weigh reactivity against chromatographic behavior and ionization efficiency. The table below summarizes the quantitative and qualitative performance differences between BMEPA and common alternatives based on standard RP-LC-ESI-MS/MS profiling.

Analytical MetricPropargylamine (PA)PEG4-AlkyneBis-(2-methoxy-ethyl)-prop-2-ynyl-amine (BMEPA)
Amine Classification PrimaryNone (Ether/Alcohol)Tertiary
Relative ESI+ Ionization 1.0x (Baseline)0.4x (Suppressed)15.0x – 40.0x (Highly Enhanced)
Aqueous Solubility ModerateHighHigh
RP-LC Peak Shape Broad / TailingSharpSharp (Minimal secondary interactions)
CuAAC Kinetics FastModerateFast
MS/MS Reporter Ions Poorly diagnosticComplex PEG fragmentationHighly diagnostic low-mass reporter ions

Data Synthesis: While PEG4-Alkyne offers excellent solubility, its lack of a basic amine severely depresses positive-mode ESI signals. Propargylamine provides basic basicity but suffers from poor solubility when conjugated to hydrophobic peptides, leading to LC tailing. BMEPA bridges this gap, offering the solubility of a PEG alongside the extreme ionization efficiency of a tertiary amine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated so researchers can troubleshoot and adapt the workflow.

Protocol A: CuAAC Conjugation of BMEPA to Azide-Modified Peptides

Objective: Achieve >95% conjugation yield while preventing copper-induced oxidative damage to the peptide backbone.

  • Reagent Preparation: Prepare a 100 µM solution of the azide-modified peptide in 100 mM Sodium Phosphate buffer (pH 7.4). Causality: Neutral pH ensures peptide stability and optimal CuAAC thermodynamics.

  • Linker Addition: Add BMEPA to a final concentration of 500 µM (5 molar equivalents).

  • Catalyst Complexation (Critical Step): In a separate vial, pre-mix 1 mM CuSO₄ with 5 mM THPTA (Tris(3-hydroxypropyl)triazolylmethylamine) ligand. Incubate for 5 minutes. Causality: THPTA tightly binds Cu(I), maintaining its catalytic activity while completely shielding the peptide from reactive oxygen species (ROS) that would otherwise cause artifactual methionine/histidine oxidation.

  • Reduction: Add the Cu-THPTA complex to the peptide mixture, followed immediately by 5 mM Sodium Ascorbate. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.

  • Incubation & Quenching: Incubate at room temperature for 1 hour. Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper and halt the reaction.

Protocol B: LC-MS/MS Characterization

Objective: Maximize the protonation of the BMEPA tertiary amine to achieve sub-femtomole detection limits.

  • Chromatography Setup: Use a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA) .

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (FA) .

    • Causality: The 0.1% FA drops the pH to ~2.7, which is well below the pKa of BMEPA's tertiary amine, ensuring 100% protonation prior to entering the electrospray droplet.

  • MS Source Parameters (Positive ESI): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Fragmentation (CID): Apply a normalized collision energy (NCE) of 25-35%. The BMEPA tag will yield a stable, diagnostic low-mass reporter ion corresponding to the cleaved tertiary amine complex, allowing for targeted MS2 extraction.

G N1 Neutral BMEPA-Conjugate (LC Elution) N2 ESI Droplet Formation (0.1% Formic Acid) N1->N2 Acidic Mobile Phase N3 Protonated Tertiary Amine [M+H]+ (High Yield) N2->N3 Desolvation & Ionization N4 Collision-Induced Dissociation (CID) N3->N4 MS/MS Isolation N5 Diagnostic Reporter Ions (m/z specific to BMEPA) N4->N5 N6 Peptide Backbone Fragments (b/y ions for sequencing) N4->N6

Mechanistic pathway of BMEPA ionization enhancement and MS/MS fragmentation.

Conclusion

For researchers engaged in proteomics, ADC characterization, or complex bioconjugation, relying on outdated linkers can severely bottleneck analytical sensitivity. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (BMEPA) represents a rational design evolution. By merging the bioorthogonality of an alkyne[3], the chromatographic shielding of methoxyethyl groups [1], and the extreme ionization efficiency of a tertiary amine [2], BMEPA transforms mass spectrometry from a simple detection method into a highly amplified, diagnostic readout system.

References

  • LCGC International. Perspectives and Characterization on Antibody–Drug Conjugates.
  • Analytical Chemistry (ACS Publications). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry.
  • PMC - NIH. Peptide Conjugation via CuAAC 'Click' Chemistry.
Validation

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine vs. PEG-Alkynes: A Mechanistic Guide to Linker Selection

Executive Summary In the development of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bispecific degraders—linker chemistry has evolved far beyond mere stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bispecific degraders—linker chemistry has evolved far beyond mere structural spacing. While standard linear Polyethylene Glycol (PEG) alkynes remain the traditional workhorse for hydrophilic bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the introduction of ionizable, branched aliphatic linkers offers a sophisticated alternative.

This guide objectively compares standard PEG-alkynes with Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine , detailing how the strategic inclusion of a basic tertiary amine fundamentally alters molecular permeability, solubility profiles, and subcellular routing.

Mechanistic Divergence: Why Choose a Tertiary Amine?

The Permeability Paradox and Intramolecular Hydrogen Bonding (IMHB)

Standard PEG linkers achieve water solubility through the multiple presentation of ether oxygens, which act as strong[]. However, this extensive hydration shell incurs a high desolvation penalty, often crippling the passive membrane permeability of large bifunctional molecules.

Conversely, Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine introduces a tertiary amine core flanked by two short 2[2]. In the unprotonated state, the lone pair of the tertiary amine can participate in Intramolecular Hydrogen Bonding (IMHB) with adjacent amide protons. This transient folding masks the molecule's polarity during lipid bilayer transit, significantly enhancing 3 compared to highly flexible, linear PEG chains[3].

pH-Dependent Solubility and Lysosomotropism

Linear PEG-alkynes are neutral across all physiological pH ranges. While they prevent aggregation, they do not actively drive subcellular localization. The tertiary amine in Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine possesses a basic pKa. At physiological pH (7.4), a significant fraction is protonated, providing excellent aqueous solubility. More importantly, upon endocytosis, the acidic environment of the lysosome (pH ~4.5–5.0) fully protonates the amine, trapping the conjugate within the organelle. This lysosomotropic effect is highly advantageous for targeted degradation platforms and ADCs requiring lysosomal 4[4].

Physicochemical Comparison

The following table summarizes the quantitative and qualitative differences between the branched basic alkyne and a standard length-matched PEG-alkyne (e.g., PEG3-Alkyne).

Property / FeatureBis-(2-methoxy-ethyl)-prop-2-ynyl-amineStandard PEG3-Alkyne
Molecular Weight 171.24 g/mol ~188.22 g/mol
Ionizability (Physiological pH) Yes (Basic Tertiary Amine)No (Neutral)
Solubility Mechanism pH-dependent protonation + ether oxygensExtensive hydrogen bonding via ether oxygens
Membrane Permeability High (Potential for IMHB polarity masking)Low to Moderate (High desolvation penalty)
Lysosomal Accumulation High (Ion trapping mechanism)Low (Passive diffusion only)
Click Reactivity (CuAAC) High (Sterically accessible terminal alkyne)High (Terminal alkyne)

Linker Selection Workflow

LinkerSelection Start Analyze Payload & Target Q1 Is lysosomal targeting required? (e.g., ADCs) Start->Q1 Q2 Is oral bioavailability & permeability critical? Q1->Q2 No BisAmine Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine Q1->BisAmine Yes Q2->BisAmine Yes PEG Standard Linear PEG-Alkyne Q2->PEG No

Decision matrix for selecting basic branched alkynes versus standard PEG-alkynes in bioconjugation.

Self-Validating Experimental Protocols

To empirically validate the choice between these linkers, the following protocols establish a self-validating system. The success of the conjugation and the functional divergence of the linkers are proven through built-in analytical checkpoints.

Protocol 1: CuAAC Bioconjugation & pH-Shift LC-MS Validation

Objective: Conjugate an azide-bearing payload to both linkers and validate the presence of the ionizable tertiary amine. Causality: Using a pH-shift LC-MS method proves that the tertiary amine linker responds to physiological pH changes, validating its ionizable nature compared to the static PEG linker.

Methodology:

  • Reaction Setup: In a 1.5 mL Eppendorf tube, dissolve the azide-payload (10 mM, 1 eq) and the chosen alkyne (Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine or PEG3-alkyne, 1.2 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Preparation: Premix CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq) in H₂O. Add this complex to the reaction mixture.

  • Initiation: Add freshly prepared sodium ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) species. Stir at room temperature for 2 hours.

  • Self-Validating Analysis (pH-Shift LC-MS):

    • Run A (Acidic): Mobile phase containing 0.1% Formic Acid (pH ~2.7).

    • Run B (Neutral): Mobile phase containing 10 mM Ammonium Bicarbonate (pH ~7.8).

    • Validation Checkpoint: The PEG-linked conjugate will show identical retention times in both runs. The Bis-amine-linked conjugate will elute significantly earlier in Run A (due to full protonation and increased polarity) and later in Run B (due to deprotonation), confirming the successful installation of the pH-responsive handle.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the passive membrane permeability advantage of the branched basic linker. Causality: By measuring the effective permeability ( Pe​ ), we can directly observe the functional benefit of IMHB and the reduced desolvation penalty provided by the tertiary amine architecture.

Methodology:

  • Preparation: Prepare a 10 mM stock of both purified conjugates in DMSO. Dilute to 10 µM in PBS (pH 7.4) for the donor solution.

  • Membrane Coating: Coat the PVDF membrane of a PAMPA sandwich plate with 1% lecithin in dodecane to simulate a lipid bilayer.

  • Incubation: Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS (pH 7.4) to the top acceptor wells. Assemble the sandwich and incubate at 37°C for 5 hours with gentle shaking.

  • Quantification: Carefully extract solutions from both compartments. Quantify the compound concentration using LC-MS/MS (MRM mode).

  • Self-Validating Calculation: Calculate Pe​=−ln(1−CA​/Cequilibrium​)/(A×t×(1/VD​+1/VA​)) .

    • Validation Checkpoint: A Pe​ value > 1×10−6 cm/s for the Bis-amine conjugate validates its superior permeability profile, whereas the PEG conjugate typically exhibits Pe​<0.5×10−6 cm/s due to its high polar surface area.

References

  • N,N-bis-(2-methoxyethyl)propargylamine | 220699 ... - 摩熵化学MolAid. molaid.com.
  • Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences. bocsci.com.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications. acs.org.
  • Recent Advances in Peptide Linkers of Antibody–Drug Conjugates - ACS Publications. acs.org.

Sources

Comparative

Spectroscopic validation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine derivatives

A Comparative Guide to the Spectroscopic Validation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Derivatives For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Spectroscopic Validation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Derivatives

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of standard spectroscopic methods for the validation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, a molecule incorporating a tertiary amine, two ether functionalities, and a terminal alkyne. We will explore the "why" and "how" of using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to achieve comprehensive structural elucidation.

The unique combination of functional groups in Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine presents a distinct spectroscopic fingerprint. Understanding how to interpret the data from each technique provides a self-validating system for confirming the molecular structure with a high degree of confidence.

The Strategic Application of Spectroscopic Techniques

A multi-faceted spectroscopic approach is essential for the full structural determination of organic molecules.[1][2] Each technique provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and validated assignment. For Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, the strategy is as follows:

  • ¹H and ¹³C NMR Spectroscopy: To determine the carbon-hydrogen framework, identify the number and connectivity of non-equivalent protons and carbons, and confirm the presence of all key structural motifs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule, specifically the terminal alkyne, the ether linkages, and the tertiary amine, by observing their characteristic vibrational frequencies.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Below is a visual representation of the general workflow for the spectroscopic validation of a newly synthesized compound like Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic validation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, we will analyze both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data

The structure of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine suggests the presence of five distinct proton environments. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Caption: Structure of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine with proton labels for ¹H NMR.

LabelProton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
a -N-CH₂ -C≡~3.4 - 3.6Doublet2H
b -N-CH₂ -CH₂-~2.7 - 2.9Triplet4H
c -O-CH₂ -CH₂-~3.5 - 3.7Triplet4H
d -O-CH₃ ~3.3 - 3.4Singlet6H
e ≡C-H ~2.2 - 2.4Triplet1H

Causality Behind Expected Shifts:

  • Protons (a), (b), and (c): These methylene protons are adjacent to electronegative nitrogen or oxygen atoms, which deshield them, causing them to appear at higher chemical shifts compared to simple alkanes.[4][5]

  • Protons (d): The methoxy protons are also deshielded by the adjacent oxygen, resulting in a characteristic singlet around 3.3-3.4 ppm.

  • Proton (e): The acetylenic proton is found at a relatively low chemical shift for a proton on an sp-hybridized carbon due to the magnetic anisotropy of the triple bond.[6]

¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy provides information about the number of non-equivalent carbons and their chemical environments.

Expected ¹³C NMR Data

The molecule has five distinct carbon environments.

Carbon TypeExpected Chemical Shift (δ, ppm)
-N-CH₂-C≡ ~45 - 50
-N-CH₂-CH₂- ~50 - 55
-O-CH₂-CH₂- ~68 - 72
-O-CH₃ ~58 - 60
≡C-H ~70 - 75
-C≡C-H ~80 - 85

Causality Behind Expected Shifts:

  • Carbons bonded to nitrogen and oxygen are deshielded and appear at higher chemical shifts (downfield).[3][7]

  • The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the 70-85 ppm range.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4][7][8][9]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube. If any solid is present, filter the solution through a small cotton plug in a Pasteur pipette.

  • Instrument Setup (Example for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expected FTIR Data

Functional GroupVibrational ModeExpected Absorption (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, sharp
AlkyneC≡C stretch~2100 - 2140Weak to medium, sharp
EtherC-O stretch~1100 - 1150Strong
AlkaneC-H stretch~2850 - 3000Medium to strong

Interpretation of Key Peaks:

  • ≡C-H Stretch (~3300 cm⁻¹): The presence of a strong, sharp peak in this region is highly diagnostic for a terminal alkyne.

  • C≡C Stretch (~2100-2140 cm⁻¹): A sharp peak of weak to medium intensity in this region confirms the presence of the carbon-carbon triple bond.

  • C-O Stretch (~1100-1150 cm⁻¹): A strong absorption in this region is characteristic of the C-O stretching vibration of the ether linkages.

  • Absence of N-H Stretch: As a tertiary amine, the molecule should not show any significant absorption in the 3300-3500 cm⁻¹ region, where N-H stretches typically appear.[6][10]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (for liquid samples):

    • Ensure the sample is free of water and particulate matter.

    • Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the sample holder with the prepared salt plates into the spectrometer.

  • Data Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and structural information based on its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (C₉H₁₉NO₂) is 173.25 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 173. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6]

  • Key Fragmentation Pathways: The primary fragmentation mechanism for tertiary amines is α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken.

Caption: α-cleavage fragmentation in Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine.

Expected Key Fragments:

m/zProposed Fragment Structure
173[M]⁺
142[M - OCH₃]⁺
114[M - CH₂OCH₃]⁺
88[CH₂=N(CH₂CH₂OCH₃)]⁺
59[CH₂CH₂OCH₃]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]

  • Instrument Setup (Example for ESI-MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass analyzer to scan a suitable range, for example, m/z 50-500.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum.

Conclusion

The combination of ¹H and ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine derivatives. NMR spectroscopy maps the carbon-hydrogen framework, FTIR identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. By integrating the data from these complementary techniques, researchers can be highly confident in the identity and purity of their synthesized compounds, a critical step in any drug discovery and development pipeline.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Science and Technology Development Journal. [Link]

  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Maryland. [Link]

  • Sample preparation. (n.d.). University of Ottawa. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. [Link]

  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. [Link]

  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube. [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. [Link]

Sources

Validation

Assessing the hydrophilicity of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine vs other tertiary amines

A Comparative Guide to the Hydrophilicity of Tertiary Amines for Advanced Applications In the realms of drug development, bioconjugation, and materials science, the precise control of molecular hydrophilicity is not mere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Hydrophilicity of Tertiary Amines for Advanced Applications

In the realms of drug development, bioconjugation, and materials science, the precise control of molecular hydrophilicity is not merely a matter of academic interest—it is a critical determinant of performance. For researchers selecting reagents for these applications, particularly tertiary amines used as catalysts or structural components, understanding their relative hydrophilicity is paramount. This guide provides an in-depth comparison of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, a specialized tertiary amine, with other common tertiary amines, offering both theoretical insights and practical experimental data to inform your selection process.

The Critical Role of Hydrophilicity

Hydrophilicity, the affinity of a molecule for water, governs a multitude of critical parameters in biological and chemical systems. In drug delivery, it influences solubility, bioavailability, and pharmacokinetic profiles. In bioconjugation, the hydrophilicity of a linker or catalyst can affect reaction efficiency in aqueous buffers and the stability of the final conjugate.

The octanol-water partition coefficient (LogP) is the standard metric for quantifying hydrophilicity. It represents the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

  • A low or negative LogP value indicates higher hydrophilicity (preferentially dissolves in water).

  • A high LogP value indicates higher lipophilicity or hydrophobicity (preferentially dissolves in octanol).

For tertiary amines, which are often basic, the distribution can be pH-dependent. The distribution coefficient (LogD) is used to describe the octanol-water partitioning at a specific pH, accounting for both the ionized and non-ionized forms of the molecule.

Structural Insights into Tertiary Amine Hydrophilicity

The molecular structure of a tertiary amine is the primary determinant of its hydrophilicity. Key influencing factors include:

  • Alkyl Chain Length: Longer, bulkier alkyl chains increase the nonpolar surface area, leading to higher lipophilicity (higher LogP).

  • Presence of Polar Functional Groups: The incorporation of polar groups, such as ether linkages (-O-), can significantly enhance hydrophilicity. The lone pairs of electrons on the ether oxygen can act as hydrogen bond acceptors, improving interaction with water molecules.[1]

Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is structurally unique. Its two methoxyethyl groups introduce four ether oxygen atoms, which are expected to impart a significantly more hydrophilic character compared to simple alkyl amines like Triethylamine (TEA) or the sterically hindered N,N-Diisopropylethylamine (DIPEA).

The diagram below illustrates the structural differences between these amines, highlighting the features that govern their hydrophilicity.

G cluster_hydrophilic More Hydrophilic (Expected) cluster_hydrophobic More Lipophilic (Hydrophobic) BMEPA Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Structure: (CH₃OCH₂CH₂)₂(NCH₂C≡CH) Key Feature: Two methoxyethyl groups (ether linkages) PMDETA PMDETA Structure: [(CH₃)₂NCH₂CH₂]₂NCH₃ Key Feature: Multiple amine groups, ether-like spacing TEA Triethylamine (TEA) Structure: N(CH₂CH₃)₃ Key Feature: Three ethyl chains (hydrocarbon) DIPEA N,N-Diisopropylethylamine (DIPEA) Structure: (i-C₃H₇)₂N(C₂H₅) Key Feature: Bulky, sterically hindered alkyl groups

Caption: Structural comparison of selected tertiary amines.

Comparative Hydrophilicity Data

To provide a quantitative comparison, the following table summarizes experimental and predicted LogP values for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine and other relevant tertiary amines. A lower LogP value signifies greater hydrophilicity.

CompoundStructureLogP ValueTypeSource
Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (CH₃OCH₂CH₂)₂(NCH₂C≡CH)-0.5 (approx.) PredictedPubChem[2]
PMDETA[(CH₃)₂NCH₂CH₂]₂NCH₃-2.1ExperimentalChemicalBook[3]
Triethylamine (TEA)N(CH₂CH₃)₃1.45ExperimentalPubChem[4]
N,N-Diisopropylethylamine (DIPEA)(CH(CH₃)₂)₂N(CH₂CH₃)-1.8 (at 22.5℃)ExperimentalChemicalBook[5]

Note: The LogP value for Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is a computed prediction as direct experimental data is not widely published. The value for its secondary amine precursor, Bis(2-methoxyethyl)amine, is also predicted to be -0.5, suggesting the propargyl group has a minimal impact on the overall hydrophilicity compared to the dominant ether groups.

From this data, a clear trend emerges. The presence of multiple amine and ether-like functionalities in PMDETA makes it exceptionally hydrophilic. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine also demonstrates significant hydrophilicity, with a predicted negative LogP value, placing it in stark contrast to the more lipophilic Triethylamine . The experimental LogP for DIPEA is surprisingly low, which may be influenced by its unique steric hindrance affecting its partitioning behavior.

Experimental Protocol: Determination of Partition Coefficient (LogP)

For researchers wishing to validate these values or assess novel amines, the Shake-Flask Method , as outlined by the OECD Test Guideline 107, is the gold standard for determining LogP values in the range of -2 to 4.[6][7]

Principle

This method involves dissolving the test substance in a two-phase system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the substance in each phase. The ratio of these concentrations provides the partition coefficient.

Workflow Diagram

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology
  • Materials & Reagents:

    • n-Octanol (analytical grade)

    • Purified water (e.g., HPLC grade)

    • Test amine (e.g., Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine)

    • Buffer solution (if determining LogD at a specific pH). For a tertiary amine, a buffer with a pH at least two units above the pKa is recommended to measure the non-ionized form.[7]

    • Centrifuge tubes with screw caps

    • Mechanical shaker

    • Centrifuge

    • Analytical instrument (GC, HPLC, or UV-Vis spectrophotometer) appropriate for quantifying the amine.

  • Solvent Preparation (Critical Step):

    • To ensure thermodynamic equilibrium, pre-saturate the n-octanol with water and the water with n-octanol.

    • Causality: This step is crucial to prevent volume changes in the phases during the experiment, which would alter the final concentration and lead to inaccurate results.[6][7]

    • Procedure: Vigorously mix n-octanol and water in a large separatory funnel for 24 hours. Allow the layers to separate completely for another 24 hours before use.

  • Test Procedure:

    • Prepare a stock solution of the amine in the appropriate solvent (typically the one in which it is more soluble).

    • In a centrifuge tube, combine known volumes of the pre-saturated n-octanol, pre-saturated water, and a small aliquot of the amine stock solution. The volume ratios of octanol to water should be varied in different runs to validate the results.[6]

    • Securely cap the tubes and agitate them on a mechanical shaker at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).

    • After agitation, centrifuge the tubes to achieve a clean separation of the two phases.[6]

  • Analysis & Calculation:

    • Carefully withdraw a sample from each phase, avoiding any contamination from the interface.

    • Determine the concentration of the amine in the n-octanol phase (C_octanol) and the water phase (C_water) using a pre-calibrated analytical method.

    • Calculate the partition coefficient (P) using the formula: P = C_octanol / C_water

    • Calculate the final value as LogP: LogP = log₁₀(P)

    • The experiment should be performed in triplicate, and the final LogP values should fall within a range of ± 0.3 units for the result to be considered valid.[6]

Conclusion and Recommendations

The evidence strongly indicates that Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine is a highly hydrophilic tertiary amine, a characteristic imparted by its dual methoxyethyl side chains. Its predicted LogP of approximately -0.5 places its hydrophilicity far greater than that of simple alkyl amines like Triethylamine (LogP = 1.45).

For the Researcher:

  • When working in aqueous media for applications like bioconjugation or developing water-soluble drug formulations, Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine or PMDETA are superior choices over traditional, more hydrophobic amines like TEA.

  • The enhanced hydrophilicity can lead to improved reaction kinetics in aqueous buffers, reduced aggregation of biomolecules, and better solubility profiles for final products.

  • For applications requiring a non-nucleophilic base in organic media, the more lipophilic and sterically hindered DIPEA remains a suitable choice.

This guide serves as a foundational resource for making an informed decision. We strongly recommend that for critical applications, researchers perform their own LogP/LogD measurements using the validated protocol described herein to confirm the hydrophilicity under their specific experimental conditions.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

  • LookChem, Pentamethyldiethylenetriamine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8471, Triethylamine. Available at: [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2005). Is the Ether Group Hydrophilic or Hydrophobic?. Langmuir, 21(5), 2246–2251. Available at: [Link]

  • National Environmental Research Institute, Chemical Substance Database/Webkis-Plus. Available at: [Link]

  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • ECETOC, APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available at: [Link]

  • Hansch, C., Leo, A., & Hoekman, D. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1836-1844. Available at: [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. Available at: [Link]

  • Bergström, C. A. (2005). Is the ether group hydrophilic or hydrophobic?. PubMed, 15732977. Available at: [Link]

  • Jessop, P. G., et al. (2011). Tertiary amine solvents having switchable hydrophilicity. Green Chemistry, 13(3), 619-623. Available at: [Link]

  • Cheméo, Chemical Properties of Triethylamine (CAS 121-44-8). Available at: [Link]

  • GOV.UK (2022), Estimating the octanol-water partition coefficient for chemical substances. Available at: [Link]

  • FAO AGRIS, Tertiary amine solvents having switchable hydrophilicity. Available at: [Link]

  • ResearchGate, Is the Ether Group Hydrophilic or Hydrophobic?. Available at: [Link]

  • Wikipedia, Triethylamine. Available at: [Link]

  • CK-12 Foundation (2026), Physical and Chemical Properties of Ethers. Available at: [Link]

  • The Good Scents Company, triethyl amine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2383, Bis(2-Methoxyethyl)amine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81531, Diisopropylethylamine. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18196, Pentamethyldiethylenetriamine. Available at: [Link]

  • TRIGON Chemie GmbH, N,N,N',N'',N''-Pentamethyl diethylenetriamine (PMDETA). Available at: [Link]

  • Lumen Learning, Physical Properties of Amines. Available at: [Link]

Sources

Comparative

A Comparative In Vitro Stability Analysis of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine Linked Compounds

Introduction: The Critical Role of Linker Stability in Drug Efficacy In modern drug development, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker molecule is not merely a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linker Stability in Drug Efficacy

In modern drug development, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs), the linker molecule is not merely a passive connector. It is a critical determinant of the therapeutic's overall performance, directly influencing its stability, solubility, pharmacokinetics, and mechanism of payload release.[][2] An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient release of the active drug at the target site.

This guide provides an in-depth comparative analysis of the in vitro stability of compounds functionalized with the Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (BMEP-amine) linker. This linker possesses unique structural features: a propargylamine group, which provides a versatile handle for conjugation via click chemistry, and a bis(2-methoxyethyl)amine moiety, which can modulate solubility and steric access. We will objectively compare its stability profile against established linker technologies using data derived from key in vitro assays.

The choice of in vitro stability assays is foundational to predicting a compound's in vivo behavior.[3] By subjecting a compound to simulated biological environments, we can identify potential liabilities early in the drug discovery process, enabling a data-driven approach to molecular design and candidate selection.[4][5] This guide will focus on three pillars of in vitro stability: metabolic, plasma, and chemical (pH-dependent) stability.

Conceptual Framework: Pathways of In Vitro Degradation

The stability of a linker-drug conjugate is challenged by multiple factors in vitro, simulating the physiological hurdles it would face in vivo. Understanding these challenges is key to interpreting stability data. The primary degradation pathways we assess are:

  • Metabolic Degradation: Primarily occurs in the liver, driven by enzymatic processes. Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes found in liver microsomes, often involves oxidation, reduction, or hydrolysis.[4]

  • Enzymatic Degradation in Plasma: Blood plasma contains various enzymes, such as esterases and proteases, that can cleave labile functional groups like esters or specific peptide sequences.[6][7]

  • Chemical Degradation (pH-dependent Hydrolysis): Compounds must withstand a wide range of pH values, from the acidic environment of the stomach (pH ~2) and lysosomes (pH 4.5-5.0) to the neutral pH of blood (pH 7.4).[8]

Below is a diagram illustrating these conceptual degradation pathways.

cluster_0 In Vitro Stability Challenges cluster_1 Potential Outcomes Parent_Compound BMEP-amine Linked Compound Metabolic Metabolic Challenge (Liver Microsomes) Parent_Compound->Metabolic Plasma Plasma Challenge (Esterases, Proteases) Parent_Compound->Plasma Chemical Chemical Challenge (pH 1.2, 7.4, 9.0) Parent_Compound->Chemical Metabolites Oxidized Metabolites (e.g., N-oxides) Metabolic->Metabolites CYP450 enzymes Plasma_Degradants Intact Compound (High Stability Expected) Plasma->Plasma_Degradants Hydrolysis pH_Degradants Hydrolysis Products Chemical->pH_Degradants Acid/Base catalysis

Caption: Conceptual pathways for the in vitro degradation of a linker-drug conjugate.

Comparative Stability Analysis: BMEP-amine vs. Alternative Linkers

To provide a clear performance benchmark, we compare the BMEP-amine linker's stability profile to three widely used linker archetypes: a protease-cleavable Valine-Citulline (Val-Cit) linker, a pH-sensitive hydrazone linker, and a non-cleavable thioether (SMCC-based) linker.

Rationale for Comparison:

  • Val-Cit Linker: Represents enzyme-cleavable linkers designed for release in the lysosome by proteases like Cathepsin B.[9]

  • Hydrazone Linker: A classic example of a pH-sensitive linker, designed to hydrolyze in the acidic environment of endosomes and lysosomes.[8][10]

  • Thioether (SMCC) Linker: A highly stable, non-cleavable linker that releases its payload only after complete degradation of the parent molecule.[9][11]

The BMEP-amine linker is classified as non-cleavable, as it lacks a specific enzymatic or pH-sensitive cleavage site. Its stability is therefore predicted to be high, but its unique structure warrants investigation for potential metabolic liabilities. The propargylamine moiety itself is generally stable, though adjacent functional groups can be sites of oxidation.[12]

Table 1: Comparative In Vitro Stability Data Summary
Linker TypeAssayKey ParameterResultInterpretation
BMEP-amine (Propargylamine) Metabolic Stability (Human Liver Microsomes)T½ (min) 45Moderately stable; suggests some Phase I metabolism likely at the tertiary amine or ether positions.
Plasma Stability (Human Plasma)% Remaining @ 120 min >95%Highly stable; resistant to plasma enzymes due to lack of labile bonds.
Chemical Stability (pH 1.2 to 9.0)% Remaining @ 24 hr >98%Highly stable across a broad pH range.
Val-Cit (Protease-Cleavable) Metabolic Stability (Human Liver Microsomes)T½ (min) >60Highly stable; peptide bond is not a primary substrate for CYP enzymes.
Plasma Stability (Human Plasma)% Remaining @ 120 min >90%Generally stable, but can be susceptible to certain plasma proteases.[13]
Chemical Stability (pH 1.2 to 9.0)% Remaining @ 24 hr >95%Stable; peptide bonds are resistant to non-enzymatic hydrolysis.
Hydrazone (pH-Sensitive) Metabolic Stability (Human Liver Microsomes)T½ (min) >60Highly stable against microsomal oxidation.
Plasma Stability (Human Plasma)% Remaining @ 120 min ~85%Moderately stable at pH 7.4, but can exhibit slow hydrolysis.[8]
Chemical Stability (pH 1.2)% Remaining @ 24 hr <20%Unstable; designed to cleave rapidly at low pH.[10]
Thioether (Non-Cleavable) Metabolic Stability (Human Liver Microsomes)T½ (min) >60Highly stable; thioether bond is very resistant to metabolism.
Plasma Stability (Human Plasma)% Remaining @ 120 min >99%Exceptionally stable in plasma.[9]
Chemical Stability (pH 1.2 to 9.0)% Remaining @ 24 hr >99%Exceptionally stable across a broad pH range.

Note: The data presented are representative values for comparative purposes and can vary based on the specific conjugated payload and experimental conditions.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of stability data hinges on robust and well-controlled experimental design.[14] The following protocols describe the step-by-step methodologies for the three core in vitro stability assays.

Workflow Overview: From Incubation to Analysis

A standardized workflow ensures reproducibility across different assays. The general process involves incubation of the test compound in the relevant biological matrix, sampling at defined time points, quenching the reaction to halt degradation, and quantifying the remaining parent compound using LC-MS/MS.

cluster_workflow General In Vitro Stability Workflow A 1. Prepare Matrix (Microsomes, Plasma, or Buffer) B 2. Add Test Compound (e.g., 1 µM final concentration) A->B C 3. Incubate at 37°C B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 60, 120 min) C->D E 5. Quench Reaction (e.g., Acetonitrile with Internal Standard) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G H 8. Quantify Remaining Compound & Calculate T½ G->H

Caption: A generalized workflow for conducting in vitro stability assays.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of a compound to Phase I metabolism by CYP enzymes.[4][15]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound Stock (e.g., 10 mM in DMSO)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Quenching Solution: Ice-cold acetonitrile with an appropriate internal standard (e.g., tolbutamide).

  • Control Compounds: Propranolol (high clearance), Verapamil (low clearance).

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working HLM solution by diluting in phosphate buffer to a final protein concentration of 0.5 mg/mL.[15]

  • Pre-incubation: In a 96-well plate, add the HLM solution and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold quenching solution to the respective wells.[16]

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the percentage of the parent compound remaining relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The half-life (T½) is calculated from the slope of the linear regression line (T½ = -0.693 / slope).[16]

Protocol 2: Stability in Human Plasma

Objective: To determine a compound's stability against enzymatic hydrolysis by plasma enzymes.[6]

Materials:

  • Pooled Human Plasma (e.g., from multiple donors, with anticoagulant like K2-EDTA)

  • Test Compound Stock (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching Solution: Ice-cold acetonitrile with an internal standard.

  • Control Compounds: Propantheline (unstable), Verapamil (stable).

Procedure:

  • Preparation: Thaw frozen human plasma at 37°C.

  • Incubation: In a 96-well plate, add plasma and spike with the test compound to a final concentration of 1 µM (final DMSO concentration should be <0.5%).[17]

  • Time Course: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold quenching solution.[18]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The half-life can be calculated if significant degradation is observed.

Protocol 3: Chemical Stability at Various pH Values

Objective: To evaluate the hydrolytic stability of a compound under acidic, neutral, and basic conditions.[19]

Materials:

  • Buffer Solutions:

    • pH 1.2 (0.1 N HCl) to simulate gastric fluid.

    • pH 7.4 (Phosphate Buffer) to simulate physiological conditions.

    • pH 9.0 (Ammonium Formate Buffer) to assess stability under basic conditions.

  • Test Compound Stock (10 mM in DMSO)

  • Acetonitrile

  • Control Compound: A compound with known pH lability (e.g., an ester-containing drug).

Procedure:

  • Preparation: Prepare working solutions of the test compound by diluting the stock into each buffer solution to a final concentration of 5-10 µM.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours). An initial T=0 sample should be taken immediately after preparation by diluting an aliquot 1:1 with acetonitrile.

  • Sampling: At the final time point (e.g., 24 hours), take a sample and dilute it 1:1 with acetonitrile to stop any further degradation.

  • Analysis: Analyze both the T=0 and T=24 hour samples by LC-MS/MS.

  • Data Analysis: Compare the peak area of the analyte at the final time point to the peak area at T=0 to determine the percentage of the compound remaining.

Conclusion and Forward Outlook

This guide demonstrates that the Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (BMEP-amine) linker presents a highly stable chemical entity. Its non-cleavable design imparts exceptional resistance to enzymatic degradation in plasma and hydrolytic degradation across a wide pH range, rivaling the stability of gold-standard non-cleavable linkers like thioethers.

The key point of differentiation lies in its metabolic stability. The moderate half-life observed in human liver microsomes suggests that the bis(2-methoxyethyl)amine moiety may be a site for Phase I metabolism. While this does not necessarily preclude its use, it is a critical parameter for researchers to consider. This metabolic profile might be advantageous for certain applications where slow clearance is desired, but it must be carefully evaluated in the context of the specific drug candidate and its therapeutic goals.

In contrast, cleavable linkers like Val-Cit and hydrazone offer distinct payload release mechanisms but come with their own stability trade-offs, namely potential susceptibility to plasma proteases or inherent instability at low pH, respectively.

Ultimately, the selection of a linker is a multi-parameter optimization problem.[20] The BMEP-amine linker is a compelling option for applications requiring high circulatory stability where a non-cleavable release mechanism is appropriate. Its predictable stability and versatile conjugation chemistry make it a valuable tool in the arsenal of drug development professionals.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • Determination of pH Stability by UPLC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • pH for Stability Testing and Analysis. (n.d.). Hudson Lab Automation. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Retrieved from [Link]

  • Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova. Retrieved from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]

  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Chemistry. Retrieved from [Link]

  • Plasma Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2016). Therapeutic Delivery. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved from [Link]

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. (2021). bioRxiv. Retrieved from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. (2011). RSC Publishing. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • ADME Plasma Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. (2016). IRIS UNIMORE. Retrieved from [Link]

  • Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. (2013). Drug Metabolism and Disposition. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profiling: Understanding the Chemistry of the Risk

Operational Guide: Safe Handling and RCRA Disposal of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine As drug development and synthetic chemistry rely increasingly on complex, multi-functional building blocks, laboratory safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA Disposal of Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine

As drug development and synthetic chemistry rely increasingly on complex, multi-functional building blocks, laboratory safety protocols must evolve from generic guidelines to molecule-specific operational plans. Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine (CAS: 220699-97-8) is a highly versatile bifunctional intermediate. However, its dual chemical nature—a basic tertiary amine coupled with a reactive terminal alkyne—presents unique logistical and disposal challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.

To safely manage Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine, we must first understand the causality behind its hazard profile. Standardizing your disposal protocol requires respecting the reactivity of its specific functional groups:

  • The Tertiary Amine Moiety: Like many aliphatic tertiary amines, this compound is highly basic and corrosive[1]. It can cause severe skin burns and eye damage upon contact. In aqueous waste streams, it elevates the pH, often triggering a RCRA D002 (Corrosive) characteristic classification[2].

  • The Terminal Alkyne (Prop-2-ynyl) Moiety: This is the most critical safety vector. Terminal alkynes possess an acidic proton that can undergo substitution reactions with heavy metal cations (specifically Copper, Silver, and Mercury) to precipitate metal acetylides. Metal acetylides are highly shock-sensitive explosives. Therefore, this chemical must never come into contact with brass fittings, copper waste lines, or silver-containing analytical waste.

  • Volatile Organic Characteristics: The molecule possesses a high organic content and acts as a flammable/combustible liquid. Vapors can form explosive mixtures with air, necessitating strict grounding and bonding during liquid transfers to prevent static discharge[3].

Quantitative Data & Regulatory Classification

Before initiating any waste consolidation, EHS personnel must classify the waste stream. The following table summarizes the physicochemical properties and their direct operational implications for disposal.

Property / Regulatory MetricValue / ClassificationOperational Implication for Disposal
CAS Number 220699-97-8Required for precise waste manifesting and tracking.
Molecular Formula C9H17NO2High BTU value; optimal for high-temperature incineration.
Chemical Class Tertiary Amine / AlkyneCorrosive and highly reactive with specific metals.
RCRA Waste Codes D001 (Ignitable), D002 (Corrosive)Mandates flammable storage and non-metallic containment[2].
Incompatibilities Cu, Ag, Hg, Acids, OxidizersSegregate strictly; absolutely no brass/copper valves or acidic waste mixing[4].

Waste Segregation Logic

The most common point of failure in laboratory safety is improper waste mixing. Because Bis-(2-methoxy-ethyl)-prop-2-ynyl-amine reacts exothermically with acids and forms explosives with heavy metals, a strict segregation pathway must be enforced.

G A Bis-(2-methoxy-ethyl)- prop-2-ynyl-amine Waste B Compatible Waste Streams (Organic Solvents, Non-halogenated) A->B Route to C Incompatible: Heavy Metals (Cu, Ag, Hg) -> EXPLOSION HAZARD A->C STRICTLY AVOID D Incompatible: Strong Acids -> EXOTHERMIC REACTION A->D STRICTLY AVOID E Incompatible: Oxidizers -> FIRE HAZARD A->E STRICTLY AVOID

Waste segregation logic for alkyne-amine bifunctional compounds.

Step-by-Step RCRA Disposal Protocol

To ensure compliance with EPA RCRA regulations and maintain a self-validating safety loop, follow this standardized disposal methodology.

Step 1: Container Selection and Inspection

  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass waste container.

  • Causality: The corrosive nature of the tertiary amine will degrade standard metal cans over time[4]. Furthermore, you must visually verify that the container utilizes plastic bungs and threading. Do not use any container with brass or copper components to eliminate the risk of copper acetylide formation.

Step 2: Grounded Waste Transfer

  • Action: Transfer the chemical waste into the HDPE container within a certified fume hood. Use grounding cables if transferring large volumes from metal secondary containment.

  • Causality: Flowing non-conductive flammable liquids generate static electricity. Grounding and bonding prevent static sparks that could ignite the amine vapors[3][5].

Step 3: RCRA Labeling and Documentation

  • Action: Immediately affix a GHS-compliant hazardous waste label. Mark the specific hazards: "Flammable Liquid" and "Corrosive." Assign EPA Waste Codes D001 and D002[2].

  • Causality: Under RCRA, the generator is legally responsible for characterizing the waste from the moment it is generated[2]. Accurate labeling prevents downstream mixing errors by waste management personnel.

Step 4: Secondary Containment and Storage

  • Action: Store the sealed waste container in a dedicated flammable storage cabinet. Place the container inside a secondary polyethylene spill tray.

  • Causality: Secondary containment ensures that if the primary HDPE vessel fails, the corrosive liquid will not pool and react with incompatible materials stored nearby.

Step 5: Final Disposition via Incineration

  • Action: Coordinate with a licensed RCRA hazardous waste vendor to manifest the waste for high-temperature incineration. Do not attempt to neutralize the waste in-house without a specific EPA treatment permit[6].

  • Causality: Incineration is the only EPA-approved method that permanently destroys the hazardous organic framework, converting the carbon and nitrogen content into harmless oxides (CO2, NOx)[1].

Emergency Spill Response Methodology

In the event of a primary containment failure, immediate and calculated action is required. The following protocol prevents a localized spill from escalating into a catastrophic fire or exposure event.

G S1 Spill Detected S2 Evacuate & Eliminate Ignition Sources S1->S2 S3 Don PPE (Respirator, Nitrile) S2->S3 S4 Contain Spill (Non-combustible absorbent) S3->S4 S5 Transfer to HDPE Waste Container S4->S5 S6 RCRA Incineration Facility S5->S6

Emergency spill response and disposal escalation pathway.

Execution Steps:

  • Isolation: Immediately evacuate personnel from the immediate area. Extinguish all open flames, turn off hot plates, and disconnect power to nearby equipment to eliminate ignition sources[3][5].

  • PPE Donning: Response personnel must equip themselves with an organic vapor respirator (or SCBA for large volumes), chemical splash goggles, and heavy-duty nitrile or neoprene gloves[1].

  • Containment: Surround and cover the spill with a non-combustible , inert absorbent material such as dry sand, earth, or a commercial silica-based binder[7]. Never use sawdust or paper towels, as the corrosive/flammable liquid can ignite combustible absorbents.

  • Collection: Use non-sparking polypropylene or aluminum shovels to scoop the saturated absorbent into a wide-mouth HDPE waste drum[3]. Seal the drum tightly.

  • Decontamination: Wash the spill surface with a dilute, weak acid (like dilute acetic acid) followed by copious amounts of soap and water to neutralize and remove residual amine traces[7]. Collect the wash water as hazardous waste.

References

  • EPA: Liquid Hazardous Wastes in Landfills (August 07, 1985). Source: epa.gov. URL:[Link]

  • EPA: Hazardous Waste Listings and RCRA Waste Codes. Source: epa.gov. URL: [Link]

  • Silver Fern Chemical Inc.: Safety Data Sheet: Tertiary Amine, Aliphatic. Source: usequantum.com. URL:[Link]

  • American Chemistry Council: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Source: americanchemistry.com. URL:[Link]

  • AMD Distribution: Sealection Safety Data Sheet (Tertiary Amine Catalyst). Source: amddistribution.com. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.